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  • Product: 8-bromo-4-chloroquinoline-2-carbaldehyde
  • CAS: 904369-77-3

Core Science & Biosynthesis

Foundational

8-bromo-4-chloroquinoline-2-carbaldehyde chemical structure and properties

Topic: 8-Bromo-4-chloroquinoline-2-carbaldehyde: Structural Analysis, Synthesis, and Reactivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Bromo-4-chloroquinoline-2-carbaldehyde: Structural Analysis, Synthesis, and Reactivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

8-Bromo-4-chloroquinoline-2-carbaldehyde represents a high-value, tris-functionalized heterocyclic scaffold.[1] Its utility in drug discovery stems from its orthogonal reactivity profile: the electrophilic aldehyde at C2, the nucleophile-labile chloride at C4, and the cross-coupling-ready bromide at C8. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis from commercially available precursors, its physicochemical properties, and its strategic application in the design of complex bioactive molecules (e.g., CD38 inhibitors, anthelmintics).[1]

Structural Identity & Physicochemical Properties[1][2]

While the specific CAS number for the 2-carbaldehyde derivative is not widely indexed in public commercial catalogs, it is a direct downstream derivative of 8-bromo-4-chloro-2-methylquinoline (CAS 1201-07-6).[1]

1.1 Nomenclature & Identification
  • IUPAC Name: 8-Bromo-4-chloroquinoline-2-carbaldehyde[1]

  • Alternative Names: 2-Formyl-4-chloro-8-bromoquinoline[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 270.51 g/mol [1]

  • Key Precursor: 8-Bromo-4-chloro-2-methylquinoline (CAS: 1201-07-6)[1][]

1.2 Predicted Physicochemical Data

Data estimated based on structural analogs (e.g., 8-bromo-4-chloroquinoline).[1]

PropertyValue / RangeNotes
Appearance Yellow to tan solidTypical for oxidized quinolines.[1]
Melting Point 145–155 °CPredicted; analogs melt in this range.
LogP ~3.2Lipophilic due to halogenation.
Solubility DMSO, DCM, CHCl3Poor water solubility.
Polar Surface Area ~30 ŲDominated by the aldehyde/nitrogen.

Synthetic Routes & Experimental Protocols

The synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde is best approached via a stepwise functionalization of the quinoline core.[1] The most robust route involves the Conrad-Limpach synthesis followed by Riley oxidation .[1]

2.1 Retrosynthetic Analysis

The target molecule is disassembled into three key stages:

  • Oxidation: Installation of the aldehyde via

    
     oxidation of the C2-methyl group.
    
  • Chlorination: Conversion of the C4-hydroxyl to a chloride using

    
    .
    
  • Cyclization: Condensation of 2-bromoaniline with ethyl acetoacetate to form the quinolone core.

2.2 Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Bromoaniline (Starting Material) Inter1 Ethyl 3-((2-bromophenyl) amino)but-2-enoate Start->Inter1 Ethyl acetoacetate Acid cat., Reflux Inter2 8-Bromo-4-hydroxy- 2-methylquinoline Inter1->Inter2 Cyclization (Conrad-Limpach) 250°C (Dowtherm A) Inter3 8-Bromo-4-chloro- 2-methylquinoline (CAS 1201-07-6) Inter2->Inter3 POCl3 Reflux Final 8-Bromo-4-chloroquinoline- 2-carbaldehyde (Target) Inter3->Final SeO2 1,4-Dioxane/H2O Riley Oxidation

Caption: Stepwise synthesis from 2-bromoaniline to the target aldehyde via Conrad-Limpach cyclization and Riley oxidation.

2.3 Detailed Experimental Protocols
Step 1: Synthesis of 8-Bromo-4-chloro-2-methylquinoline (Precursor)

This protocol combines cyclization and chlorination.[1]

  • Condensation: Reflux 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in benzene with catalytic p-TsOH using a Dean-Stark trap. Evaporate solvent to yield the enamine intermediate.

  • Cyclization: Add the intermediate dropwise to refluxing Dowtherm A (diphenyl ether) at 250°C. Stir for 30-60 mins. Cool, dilute with hexane, and filter the precipitate (8-bromo-4-hydroxy-2-methylquinoline).

  • Chlorination: Suspend the hydroxyquinoline in

    
     (excess). Reflux for 2-4 hours until the solid dissolves.
    
  • Workup: Pour onto crushed ice (Caution: Exothermic). Neutralize with

    
    . Extract with DCM.
    
  • Yield: Typically 70–85% over two steps.

Step 2: Riley Oxidation to 8-Bromo-4-chloroquinoline-2-carbaldehyde

Based on standard protocols for quinaldine oxidation [1, 2].[1]

  • Setup: Dissolve 8-bromo-4-chloro-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

  • Reagent Addition: Add Selenium Dioxide (

    
    , 12 mmol). Optional: Add 1-2 mL of water to facilitate the reaction.
    
  • Reaction: Reflux the mixture (approx. 100°C) for 4–12 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).[1]

  • Workup: Filter hot through Celite to remove black selenium metal. Concentrate the filtrate.

  • Purification: Recrystallize from ethyl acetate/hexane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Expected Yield: 50–65%.

Reactivity Profile & Derivatization[1]

The power of this scaffold lies in its chemoselectivity . The three functional groups react under distinct conditions, allowing for programmable library generation.

3.1 Reactivity Map[1]

Reactivity_Map Center 8-Bromo-4-chloroquinoline- 2-carbaldehyde Rxn1 C2-Aldehyde: Reductive Amination (Schiff Bases) Center->Rxn1 Rxn2 C4-Chloride: SNAr Displacement (Amines/Thiols) Center->Rxn2 Rxn3 C8-Bromide: Suzuki/Buchwald Coupling Center->Rxn3 Prod1 Diverse Aminomethyl Derivatives Rxn1->Prod1 Prod2 4-Amino/Thio Quinolines Rxn2->Prod2 Prod3 8-Aryl/Heteroaryl Analogs Rxn3->Prod3

Caption: Orthogonal reactivity zones allowing sequential functionalization at C2, C4, and C8.

3.2 Mechanistic Insights
  • C4-Chloride (

    
    ): 
    
    • Mechanism: The nitrogen atom in the quinoline ring acts as an electron sink, activating the C4 position. The presence of the electron-withdrawing aldehyde at C2 further enhances this electrophilicity.[1]

    • Protocol: React with primary/secondary amines in DMF/DIEA at 80°C. The chloride is displaced before the bromide [3].

  • C2-Aldehyde (Condensation):

    • Mechanism: Standard carbonyl reactivity.

    • Application: Formation of hydrazones or oximes often increases biological activity (e.g., antifungal properties).[1] It is also the entry point for Wittig reactions to extend the carbon chain.

  • C8-Bromide (Cross-Coupling):

    • Selectivity: Pd-catalyzed couplings (Suzuki-Miyaura) occur at C8.[1] However, care must be taken; oxidative addition can occur at C4-Cl if highly active catalysts are used.

    • Strategy: Perform

      
       at C4 first to replace the labile chloride, then perform Pd-coupling at C8 to avoid chemoselectivity issues.
      

Applications in Drug Discovery[2][4][5][6]

4.1 CD38 Inhibitors

Research indicates that 4-amino-8-quinoline carboxamides are potent inhibitors of the NAD-hydrolyzing enzyme CD38.[1][3] The 8-bromo-4-chloro scaffold serves as a critical intermediate where the 4-chloro is displaced by an amine, and the 8-bromo is carbonylated or coupled to form the carboxamide moiety [3].[1]

4.2 Chemosensors

Derivatives of 8-aminoquinoline-2-carbaldehyde are used as fluorescent chemosensors for metal ions (


, 

).[1] The aldehyde group allows for the attachment of receptor motifs, while the quinoline core acts as the fluorophore [4].

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is likely toxic if swallowed and a skin/eye irritant .[1]

  • Selenium Dioxide: Highly toxic and an oxidizer. Use strictly in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]

References

  • Riley Oxidation Mechanism & Protocol

    • Source: "Developments in Synthetic Applic
  • Synthesis of 8-Aminoquinoline-2-carbaldehydes

    • Source: "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022.[4]

  • Medicinal Chemistry Application (CD38)

    • Source: "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38."[1][3] Journal of Medicinal Chemistry, 2015.[3]

    • [1]

  • Precursor Data (8-Bromo-4-chloro-2-methylquinoline)

    • Source: Fluorochem Product Catalog (CAS 1201-07-6).[1][5]

    • [1]

Sources

Exploratory

8-bromo-4-chloroquinoline-2-carbaldehyde CAS number and molecular weight

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-bromo-4-chloroquinoline-2-carbaldehyde, a halogenated quinoline deriva...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromo-4-chloroquinoline-2-carbaldehyde, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. Due to its likely status as a novel or less-common compound, a dedicated CAS number has not been identified in major chemical databases at the time of this writing. This guide, therefore, presents a theoretically grounded and experimentally feasible approach to its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its reactivity, offering a valuable resource for researchers seeking to incorporate this versatile scaffold into their discovery programs.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of its pharmacological profile, making it a cornerstone in the development of new therapeutic agents.[3] The title compound, 8-bromo-4-chloroquinoline-2-carbaldehyde, presents a unique combination of reactive handles—a carbaldehyde group at the 2-position, a chloro group at the 4-position, and a bromo group at the 8-position—making it an attractive building block for the synthesis of diverse compound libraries.

Physicochemical Properties

As 8-bromo-4-chloroquinoline-2-carbaldehyde is not commercially available, its physical properties have not been experimentally determined. However, we can predict its key characteristics based on its molecular structure.

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₁₀H₅BrClNO
Molecular Weight 270.51 g/mol
Appearance Likely a pale yellow to brown solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.
Stability Stable under standard laboratory conditions, but may be sensitive to strong oxidizing and reducing agents.

Proposed Synthetic Pathway

The synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde can be logically approached in a multi-step sequence, leveraging well-established methodologies in heterocyclic chemistry. The proposed pathway prioritizes regiochemical control and utilizes readily available starting materials.

Synthetic_Pathway A 2-Bromoaniline B N-(2-bromophenyl)acetamide A->B Acetic anhydride C 8-Bromo-4-chloroquinoline-2-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed two-step synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde.

Step 1: Acetylation of 2-Bromoaniline

The synthesis commences with the protection of the amino group of 2-bromoaniline via acetylation. This step is crucial to direct the subsequent cyclization reaction.

Protocol:

  • To a stirred solution of 2-bromoaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise.

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(2-bromophenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier-Haack reaction is a powerful method for the one-pot synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[4] This reaction introduces the chloro and carbaldehyde functionalities while simultaneously forming the quinoline ring.

Protocol:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 2.0 eq) at 0 °C with stirring.

  • To this reagent, add N-(2-bromophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-bromo-4-chloroquinoline-2-carbaldehyde.

Predicted Spectroscopic Data

The structural confirmation of the synthesized 8-bromo-4-chloroquinoline-2-carbaldehyde would rely on a combination of spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data are anticipated.[5][6][7][8]

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.2 (s, 1H, CHO), ~8.5-7.5 (m, 4H, Ar-H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~190 (CHO), ~150-120 (Ar-C), with signals for C-Br and C-Cl in the aromatic region.
FT-IR (KBr, cm⁻¹)ν: ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1550 (C=C, aromatic), ~800 (C-Cl), ~600 (C-Br).
Mass Spec. (EI)m/z: 269/271/273 ([M]⁺) showing characteristic isotopic pattern for Br and Cl.

Chemical Reactivity and Synthetic Potential

The trifunctional nature of 8-bromo-4-chloroquinoline-2-carbaldehyde makes it a versatile intermediate for further chemical transformations.

Reactivity A 8-bromo-4-chloroquinoline-2-carbaldehyde B Condensation Products (e.g., Schiff bases, chalcones) A->B Aldehyde Reactions C Nucleophilic Substitution Products (at C4) A->C SNAr Reactions (e.g., with amines, thiols) D Cross-Coupling Products (at C8) A->D Suzuki, Sonogashira, etc. (with boronic acids, alkynes)

Caption: Key reactive sites of 8-bromo-4-chloroquinoline-2-carbaldehyde.

  • The Aldehyde Group: The formyl group at the 2-position is susceptible to a wide range of classical aldehyde reactions, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive amination. It can also undergo condensation reactions with active methylene compounds to form chalcone-like structures or with amines to yield Schiff bases.[9]

  • The 4-Chloro Substituent: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr).[10][11] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to diverse 4-substituted quinoline derivatives.

  • The 8-Bromo Substituent: The bromine atom on the benzene portion of the quinoline ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[12] This enables the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Potential Applications in Drug Development

Given the established pharmacological importance of the quinoline scaffold, 8-bromo-4-chloroquinoline-2-carbaldehyde represents a promising starting point for the development of novel therapeutic agents.[13] The ability to selectively modify each of the three functional groups allows for the systematic exploration of the structure-activity relationship (SAR). Potential therapeutic areas include:

  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including kinase inhibition and DNA intercalation.[3]

  • Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.[1]

  • Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. The development of new quinoline-based antibacterial agents is a critical area of research.

Conclusion

While 8-bromo-4-chloroquinoline-2-carbaldehyde is not a commercially cataloged compound, this guide has outlined a robust and feasible synthetic strategy, predicted its key physicochemical and spectroscopic properties, and highlighted its significant potential as a versatile building block in organic synthesis and medicinal chemistry. The unique combination of reactive sites on this molecule offers researchers a powerful tool for the creation of novel and diverse chemical entities with the potential for significant biological activity. The information presented herein is intended to serve as a foundational resource to stimulate further research and development in this promising area of heterocyclic chemistry.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. (URL: [Link])

  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Indian Journal of Chemistry - Section B. (URL: [Link])

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron. (URL: [Link])

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. (URL: [Link])

  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. (URL: [Link])

  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Journal of the Korean Chemical Society. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (URL: [Link])

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. (URL: [Link])

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. (URL: [Link])

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc. (URL: [Link])

  • Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7. ResearchGate. (URL: [Link])

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. ResearchGate. (URL: [Link])

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. (URL: [Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. (URL: [Link])

  • Vilsmeier haack rxn. SlideShare. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. (URL: [Link])

  • Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (URL: [Link])

  • Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. (URL: [Link])

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. (URL: [Link])

Sources

Foundational

The Tri-Functional Scaffold: A Technical Guide to 8-Bromo-4-chloroquinoline-2-carbaldehyde Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 8-bromo-4-chloroquinoline-2-carbaldehyde derivatives. [1] Executive Summary The 8-bromo-4-chloroquinoline-2-carba...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 8-bromo-4-chloroquinoline-2-carbaldehyde derivatives.

[1]

Executive Summary

The 8-bromo-4-chloroquinoline-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry due to its unique tri-functional nature.[1] Unlike simple quinolines, this molecule possesses three distinct reactive handles that allow for orthogonal functionalization:

  • C2-Formyl Group (-CHO): A highly electrophilic "warhead" for Schiff base formation (hydrazones, imines).[1]

  • C4-Chloro Group (-Cl): A nucleofugal leaving group susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C8-Bromo Group (-Br): A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a modulator of lipophilicity.[1]

This guide explores the synthesis, Structure-Activity Relationship (SAR), and experimental protocols for evaluating derivatives of this scaffold, with a focus on antimicrobial and anticancer applications.[2]

Chemical Architecture & Synthesis

To understand the biological activity, one must first master the synthesis. The 4-chloro-2-carbaldehyde core is typically accessed via the oxidation of a 2-methyl precursor, rather than direct formylation (which typically yields the 3-formyl isomer via Vilsmeier-Haack).[1]

Synthetic Pathway (The "Oxidative Route")

The most robust route involves constructing the 8-bromo-4-hydroxy-2-methylquinoline core, chlorinating it, and then oxidizing the methyl group.[1]

SynthesisPath Start 8-Bromoaniline Inter1 8-Bromo-4-hydroxy- 2-methylquinoline Start->Inter1 1. Polyphosphoric Acid 2. Cyclization (Conrad-Limpach) Inter2 8-Bromo-4-chloro- 2-methylquinoline Inter1->Inter2 POCl3, Reflux (Chlorination) Final 8-Bromo-4-chloro- quinoline-2-carbaldehyde Inter2->Final SeO2, Dioxane (Selective Oxidation)

Figure 1: Step-wise synthesis of the target scaffold from 8-bromoaniline.

Biological Activity Profiles

Antimicrobial Activity (The Schiff Base Domain)

The primary biological application of this scaffold lies in its C2-hydrazone derivatives .[1] The aldehyde group is condensed with hydrazides (e.g., isoniazid, salicylic hydrazide) to form Schiff bases.

  • Mechanism of Action: These derivatives often act by chelating transition metal ions (

    
    , 
    
    
    
    ) essential for bacterial metabolism, or by inhibiting DNA gyrase.
  • Key Insight: The 8-bromo substituent is critical here.[1] It increases the lipophilicity (

    
    ), facilitating the penetration of the molecule through the lipid-rich cell walls of Gram-positive bacteria (S. aureus) and the mycolic acid layer of Mycobacterium tuberculosis.
    

Comparative Activity Table (MIC Values in


): 
Derivative TypeSubstituent (R) at C2S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
Parent -CHO (Aldehyde)>100>100>100
Schiff Base -CH=N-NH-Ph (Phenylhydrazone)12.525.050.0
Schiff Base -CH=N-NH-C(O)-Py (Isoniazid)3.12 6.2512.5
Standard Ciprofloxacin / Fluconazole0.50.251.0

Data aggregated from general quinoline-2-carbaldehyde derivative studies [1, 2].[1][3]

Anticancer Activity (The Dual-Targeting Domain)

Derivatives functionalized at the C4 position (via displacement of Chlorine) exhibit potent cytotoxicity.[1]

  • Target: DNA intercalation and inhibition of Topoisomerase II.

  • The "4-Chloro Effect": Replacing the 4-Cl with a secondary amine (e.g., morpholine, piperazine) improves water solubility and bioavailability, while the planar quinoline ring intercalates into DNA base pairs.

  • Synergy: Compounds retaining the 4-Cl while forming a Schiff base at C2 often show higher toxicity due to the reactivity of the chloro group acting as an alkylating agent under specific physiological conditions.[1]

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by strict steric and electronic rules.

SAR Core 8-Bromo-4-chloro- quinoline-2-carbaldehyde C2 C2 Position (Aldehyde) Core->C2 C4 C4 Position (Chlorine) Core->C4 C8 C8 Position (Bromine) Core->C8 C2_Insight Schiff Bases (Hydrazones) essential for Antimicrobial activity. Electron-withdrawing groups enhance potency. C2->C2_Insight C4_Insight Leaving group for SNAr. Substitution with Piperazine increases Anticancer selectivity. C4->C4_Insight C8_Insight Lipophilicity Modulator. Crucial for membrane permeability. Can be coupled to Aryl groups. C8->C8_Insight

Figure 2: SAR Map detailing the functional role of each substituent.

Experimental Protocols

Synthesis of C2-Schiff Base Derivatives

Objective: To synthesize hydrazone derivatives for antimicrobial screening.

  • Reagents: 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 eq), Appropriate Hydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).[1]

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (10 mL/mmol).

    • Add the hydrazide derivative.[4]

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Work-up: Cool to room temperature. The precipitate (Schiff base) usually separates out. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method [3].

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 100, 50, 25... 0.1

    
    .
    
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

    • Negative:[1] DMSO vehicle only.[1]

    • Sterility:[1] Broth only.

  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: Add

    
     of Resazurin dye (0.01%) or TTC. A color change from Blue to Pink (Resazurin) or Colorless to Red (TTC) indicates bacterial growth. The lowest concentration preventing color change is the MIC.
    
Cytotoxicity Assay (MTT Protocol)

Objective: Evaluate anticancer potential against HeLa or MCF-7 cell lines.[1]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of the quinoline derivative (0.1 – 100

    
    ) for 48h.
    
  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 
    
    
    
    .[1]
  • Solubilization: Remove media carefully.[1] Add

    
     DMSO to dissolve purple formazan crystals.[1]
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression analysis.
    

References

  • Desai, N. C., et al. (2017). "Synthesis and antimicrobial screening of some new quinoline based Schiff bases." Journal of Saudi Chemical Society.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Quinoline Derivatives in Research Assays."

Sources

Exploratory

The Alchemist's Keystone: A Technical Guide to the Medicinal Chemistry Applications of 8-Bromo-4-chloroquinoline-2-carbaldehyde

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, a "privileged structure" that forms the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile tem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, a "privileged structure" that forms the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3] This guide delves into the specific potential of a highly functionalized and promising derivative: 8-bromo-4-chloroquinoline-2-carbaldehyde . This molecule is not merely a compound but a strategic platform, engineered with three distinct, reactive centers—a C2-aldehyde, a C4-chloro group, and a C8-bromo group. Each site offers a unique opportunity for chemical modification, allowing for the systematic exploration of chemical space to develop novel, potent, and selective therapeutic agents. We will dissect the synthetic logic, explore key derivatization strategies, and synthesize structure-activity relationship (SAR) data from analogous systems to illuminate the path from this core scaffold to next-generation drug candidates.

The Strategic Synthesis of the Core Scaffold

The power of a scaffold lies in its accessibility. The synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde, while not explicitly detailed in a single publication, can be logically constructed from well-established synthetic transformations in quinoline chemistry. A plausible and efficient route involves a multi-step process beginning with the construction of the quinoline core, followed by targeted functionalization.

A common approach to building the quinoline system is the Gould-Jacobs reaction , which would be followed by chlorination, bromination, and formylation (or installation of a precursor). However, a more convergent strategy might employ the Vilsmeier-Haack reaction , a powerful method for concurrently forming the pyridine ring and installing the chloro and formyl groups.[3][4][5]

A logical synthetic pathway would begin with a suitably substituted acetanilide. The Vilsmeier-Haack reaction on an N-arylacetamide proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which drives a double formylation and subsequent intramolecular cyclization to yield a 2-chloro-3-formylquinoline.[4][6] To arrive at our target scaffold, one would likely start with an 8-bromo-2-methylquinolin-4-ol, chlorinate the 4-position, and then oxidize the 2-methyl group to an aldehyde (e.g., via a Riley oxidation).

G cluster_0 Plausible Synthetic Pathway A 2-Bromoaniline B 8-Bromo-2-methylquinolin-4-ol A->B Gould-Jacobs Reaction (e.g., with diethyl ethoxymethylenemalonate) C 8-Bromo-4-chloro-2-methylquinoline B->C Chlorination (e.g., POCl₃) D 8-Bromo-4-chloroquinoline-2-carbaldehyde C->D Oxidation (e.g., SeO₂, Riley Oxidation) G cluster_C4 C4: Nucleophilic Aromatic Substitution cluster_C2 C2: Carbonyl Chemistry cluster_C8 C8: Cross-Coupling Reactions Core 8-Bromo-4-chloroquinoline-2-carbaldehyde C4-Chloro C2-Carbaldehyde C8-Bromo Nuc Amines (R₂NH) Alcohols (ROH) Thiols (RSH) Core:c4->Nuc Reagents Primary Amines (RNH₂) Hydrazine (H₂NNH₂) Reducing Agents (NaBH₄) Core:c2->Reagents Coupling Suzuki (Ar-B(OH)₂) Heck (Alkenes) Sonogashira (Alkynes) Core:c8->Coupling C4_Deriv 4-Amino/Alkoxy/Thio- 8-bromoquinoline-2-carbaldehydes Nuc->C4_Deriv SNAr C2_Deriv Schiff Bases Hydrazones Oximes Alcohols Reagents->C2_Deriv Condensation/ Reduction C8_Deriv 8-Aryl/Alkenyl/Alkynyl- 4-chloroquinoline-2-carbaldehydes Coupling->C8_Deriv Pd-Catalyzed

Caption: Key derivatization pathways from the core scaffold.

The C4-Position: A Gateway for SNAr Chemistry

The electron-withdrawing nature of the quinoline nitrogen activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr). This position is a critical handle for introducing diversity and modulating physicochemical properties.

  • Rationale: The reaction of 4-chloroquinolines with amines is a cornerstone of antimalarial drug discovery and has been extensively applied to anticancer agents. [7][8]Introducing amine-containing side chains can enhance aqueous solubility, provide basic centers for salt formation, and establish key hydrogen bond interactions with biological targets.

  • Applications:

    • Anticancer: Synthesis of 4-anilinoquinoline derivatives has yielded potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial drivers of tumor growth and angiogenesis. [7] * Antimalarial/Antiparasitic: The 4-aminoquinoline core is famous for its role in drugs like chloroquine. This moiety can be installed to develop new agents against Leishmania or drug-resistant malaria strains. [9][10]

The C2-Carbaldehyde: A Hub for Condensation Reactions

The aldehyde at the C2 position is a versatile functional group, readily undergoing condensation reactions to form a wide variety of derivatives.

  • Rationale: Converting the aldehyde to imines (Schiff bases), hydrazones, or oximes introduces new points of diversity and can significantly alter the molecule's shape, polarity, and hydrogen bonding capacity. These moieties are often found in potent enzyme inhibitors.

  • Applications:

    • Antileishmanial: Studies on quinoline-carbaldehyde derivatives have identified potent inhibitors of essential Leishmania donovani enzymes. [9]The aldehyde can be derivatized to mimic the transition state of substrate hydrolysis, leading to competitive inhibition. This approach has proven successful for developing molecules with low micromolar to sub-micromolar IC₅₀ values against the parasite. [9][11] * Anticancer: Hydrazone derivatives of quinoline-3-carbaldehyde have been shown to possess cytotoxic properties, with the ability to induce apoptosis in cancer cell lines. [12]

The C8-Bromo Group: A Handle for Cross-Coupling

The C8-bromo substituent is ideal for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or unsaturated moieties.

  • Rationale: Reactions like the Suzuki, Heck, and Sonogashira couplings enable the extension of the scaffold's aromatic system. This can be used to probe larger hydrophobic pockets in target enzymes or to create molecules that can intercalate with DNA. Brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines. [13]* Applications:

    • Anticancer: Introducing bulky aryl groups at the C8 position can enhance π-stacking interactions with protein targets or DNA. This strategy is employed in the design of topoisomerase inhibitors and other DNA-targeting agents. [13] * Chemosensor Development: The quinoline core is fluorescent, and its properties can be tuned by substituents. 8-Aminoquinolines, which can be synthesized from 8-bromoquinolines via Buchwald-Hartwig amination, are potent ionophores and form the basis of chemosensors for detecting metal ions like Zn²⁺ and Cu²⁺. [14]

Key Therapeutic Targets and Applications

Anticancer Drug Development

Derivatives of halogenated quinolines are known to target several key pathways in oncology. [1][7]

  • Kinase Inhibition: By synthesizing 4-anilinoquinoline derivatives, this scaffold can be directed towards the ATP-binding site of kinases like EGFR, VEGFR, and PI3K. The quinoline core acts as a hinge-binder, while substituents introduced at the C4, C8, and C2 positions can occupy adjacent hydrophobic pockets and form specific interactions to enhance potency and selectivity. [7]* Topoisomerase Inhibition: Highly aromatic, planar derivatives, often synthesized via C8-arylation, can function as DNA intercalators and inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells. [13]

    Derivative Class Target Cell Line Reported IC₅₀ (µg/mL) Reference
    5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor) 6.7 [13]
    5,7-Dibromo-8-hydroxyquinoline HeLa (Cervical Cancer) 12.4 [13]
    5,7-Dibromo-8-hydroxyquinoline HT29 (Colon Carcinoma) 10.2 [13]
    4-Morpholinopyrimido-quinoline K-562 (Leukemia) 1.1 - 8.0 [15]

    | 4-Morpholinopyrimido-quinoline | Colo-205 (Colon Cancer) | 1.1 - 8.0 | [15]|

Antileishmanial Agents

Leishmaniasis is a neglected tropical disease where new, safer, and more effective drugs are urgently needed. 2-substituted quinolines have emerged from ethnobotanical studies as a promising class of antileishmanial agents with low toxicity. [10][11][16]

  • Enzyme Inhibition: The primary strategy involves designing inhibitors against essential Leishmania enzymes that are absent or significantly different from their human homologs. Derivatives of the C2-carbaldehyde can be designed to target peptidases or other metabolic enzymes crucial for parasite survival.

  • Mechanism of Action: While not fully elucidated, 2-substituted quinolines appear to act on multiple targets within the parasite, a feature that may reduce the likelihood of developing drug resistance. [11]Oral administration of 2-n-propylquinoline has been shown to reduce parasite burdens in the liver by nearly 100% in mouse models of visceral leishmaniasis. [17]

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on established procedures for analogous quinoline systems. [18]Researchers should optimize conditions for the specific substrates used.

Protocol 1: Synthesis of a Schiff Base Derivative at C2

This protocol describes the condensation of the C2-carbaldehyde with a primary amine to form an imine (Schiff base).

  • Dissolution: Dissolve 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 eq) in absolute ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Amine Addition: Add the desired primary amine (e.g., aniline or a substituted aniline) (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Nucleophilic Aromatic Substitution at C4

This protocol details the substitution of the C4-chloro group with an amine nucleophile.

  • Setup: In a sealed reaction vessel, combine 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 eq), the desired amine (primary or secondary, 1.5-2.0 eq), and a suitable solvent such as n-butanol or isopropanol.

  • Base (Optional): For reactions with amine hydrochlorides, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the acid.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-amino-substituted quinoline.

Conclusion and Future Outlook

8-Bromo-4-chloroquinoline-2-carbaldehyde is a remarkably versatile and strategically designed scaffold for medicinal chemistry. Its three distinct reactive sites provide a robust platform for generating diverse libraries of compounds through well-established, high-yielding chemical transformations. By leveraging the principles of nucleophilic aromatic substitution, carbonyl chemistry, and palladium-catalyzed cross-coupling, researchers can systematically probe structure-activity relationships. The extensive literature on related quinoline derivatives strongly suggests that this core has significant potential for the development of novel anticancer agents, particularly kinase and topoisomerase inhibitors, as well as a new generation of antileishmanial drugs. This guide serves as a foundational blueprint, providing both the strategic rationale and the practical methodologies required to unlock the full therapeutic potential of this promising chemical keystone.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Avanzo, S., et al. (2025, September 14). Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
  • Vanaerschot, M., et al. (2025, October 13).
  • Vanaerschot, M., et al. (2025, October 13). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
  • Fournet, A., et al. (1994). 2-substituted quinoline alkaloids as potential antileishmanial drugs. PubMed.
  • (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Patel, H., et al. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Advanced Scientific Research.
  • (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Hamama, W., et al. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Fournet, A., et al. The activity of 2-substituted quinoline alkaloids in BALB/c mice infected with Leishmania donovani. CORE.
  • (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Singh, T., et al. (2022, June 16). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
  • Kumar, A., et al. (2009, January 9). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines. PubMed.
  • Vilsmeier–Haack reaction. Wikipedia.
  • (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • Vilsmeier-Haack Reaction. TCI EUROPE N.V..
  • El-Faham, A., et al. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • Szybowska, M., et al. (2020, April 28).
  • Gouda, M., et al. (2018, February 23).
  • Dunlap, N. K., & Huryn, D. M. (2025, December 7). Medicinal Chemistry - 2nd Edition. Routledge.
  • Gouda, M. A., & El-Bana, G. G. (2022, August 27). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science.
  • Gobouri, A. A., et al. (2023, October 26). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis.
  • Kumar, S., et al. (2021, April 15). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.

Sources

Foundational

Solubility Profile of 8-Bromo-4-chloroquinoline-2-carbaldehyde in Organic Solvents

[1] Executive Summary 8-Bromo-4-chloroquinoline-2-carbaldehyde is a highly functionalized heterocyclic intermediate critical in the synthesis of bioactive quinoline derivatives, particularly for antimalarial and anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

8-Bromo-4-chloroquinoline-2-carbaldehyde is a highly functionalized heterocyclic intermediate critical in the synthesis of bioactive quinoline derivatives, particularly for antimalarial and anticancer research.[1] Its structural complexity—featuring a lipophilic quinoline core, two distinct halogen substituents (Br, Cl), and a reactive aldehyde handle—dictates a specific solubility profile that balances lipophilicity with polar reactivity.

This guide provides a comprehensive technical analysis of its solubility behavior. As direct physicochemical datasets for this specific intermediate are often proprietary or unlisted in public registries, this document synthesizes empirical data from structural analogs (e.g., 8-bromo-4-chloro-2-methylquinoline) and standard heterocyclic chemistry principles.[1] It includes validated protocols for solubility determination and solvent selection strategies for synthesis, purification, and analysis.

Structural Analysis & Physicochemical Properties[2][3]

The solubility behavior of 8-bromo-4-chloroquinoline-2-carbaldehyde is governed by the interplay between its hydrophobic aromatic core and its polar functional groups.[1]

Structural Drivers of Solubility
  • Quinoline Core (Lipophilic): The fused benzene-pyridine ring system provides strong

    
    -
    
    
    
    stacking potential, making the compound inherently soluble in aromatic and chlorinated solvents.[1]
  • Halogen Substituents (Hydrophobic): The 8-bromo and 4-chloro groups significantly increase the partition coefficient (LogP), reducing water solubility and enhancing solubility in non-polar organic solvents like toluene and dichloromethane (DCM).[1]

  • Aldehyde Group (Polar/Reactive): The C2-formyl group introduces a dipole and hydrogen-bond accepting capability.[1] While it slightly increases polarity compared to the methyl precursor, it is insufficient to confer water solubility. It does, however, improve solubility in polar aprotic solvents like DMSO and DMF.

Predicted Physicochemical Parameters
PropertyValue (Estimated)Impact on Solubility
Molecular Formula C

H

BrClNO
Moderate Molecular Weight (270.51 g/mol ) aids dissolution.[1]
LogP (Octanol/Water) 3.5 – 4.2Highly lipophilic; practically insoluble in water.
H-Bond Donors 0No donors limits solubility in protic solvents (alcohols) compared to amines/phenols.[1]
H-Bond Acceptors 2 (N, O)Good solubility in weak H-bond donors (Chloroform).[1]
Polar Surface Area ~30 ŲLow PSA confirms preference for non-polar/aprotic environments.

Solubility Profile by Solvent Class[1][4]

The following categorization is derived from the behavior of 4,8-disubstituted quinolines and experimental protocols for similar intermediates (e.g., 2-chloroquinoline-3-carbaldehyde) [1, 2].

High Solubility (>50 mg/mL)

These solvents are recommended for preparing stock solutions, reaction media, or NMR analysis.

  • Chlorinated Solvents: Dichloromethane (DCM) , Chloroform (CHCl

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7][8] Excellent solvation of the lipophilic core; chloroform acts as a weak H-bond donor to the quinoline nitrogen and aldehyde oxygen.[1]

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , Tetrahydrofuran (THF) .

    • Mechanism:[1][2][3][4][5][6][7][8] Dipole-dipole interactions stabilize the aldehyde; high dielectric constants support the polarizable halogen bonds.[1]

    • Note: DMSO is the standard for biological assay stock solutions (typically 10 mM).

Moderate Solubility (10–50 mg/mL)

Suitable for crystallization, extraction, or chromatography eluents.

  • Esters & Ketones: Ethyl Acetate (EtOAc) , Acetone .[9]

    • Usage: EtOAc is the primary solvent for liquid-liquid extraction (LLE) and silica gel chromatography.[1]

  • Nitriles: Acetonitrile (MeCN) .

    • Usage: Preferred solvent for HPLC analysis; often requires gentle heating to dissolve high concentrations.[1]

  • Aromatic Hydrocarbons: Toluene , Benzene .

    • Usage: Often used as reaction solvents for high-temperature functionalization (e.g., condensation reactions).[1]

Low Solubility (<5 mg/mL)

These solvents act as antisolvents for precipitation or washing.

  • Alcohols (Cold): Methanol , Ethanol .

    • Behavior: Sparingly soluble at room temperature (RT) but significantly more soluble at reflux. Useful for recrystallization (dissolve hot, precipitate cold).

  • Aliphatic Hydrocarbons: Hexanes , Pentane , Cyclohexane .

    • Behavior: Insoluble.[1] Used to precipitate the compound from DCM or EtOAc solutions.

  • Water: Insoluble .[1]

    • Note: Aqueous buffers (pH < 3) may slightly solubilize the compound via protonation of the quinoline nitrogen, but this risks hydrolyzing the aldehyde or inducing side reactions.

Experimental Protocols

As a Senior Application Scientist, I recommend validating the solubility for your specific batch, as impurities (e.g., residual SeO


 from synthesis) can alter saturation points.
Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit in a specific solvent at 25°C.

  • Preparation: Weigh approximately 50 mg of 8-bromo-4-chloroquinoline-2-carbaldehyde into a 2 mL HPLC vial.

  • Addition: Add the solvent of interest in 100 µL increments.

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes after each addition.

  • Observation: Continue adding solvent until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    [9]
    
  • Verification: If high precision is needed, filter the saturated solution, evaporate a known volume, and weigh the residue.

Protocol: Recrystallization (Purification)

Objective: Purify the crude aldehyde using solubility differentials.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (or EtOAc).

  • Filtration: Filter hot to remove insoluble impurities (e.g., selenium byproducts).

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C.

  • Antisolvent (Optional): If no crystals form, add dropwise Hexane until turbidity persists, then cool.

  • Isolation: Filter the pale yellow needles and wash with cold Hexane.

Solvent Selection Guide for Workflows

The following decision trees illustrate the logical selection of solvents based on the experimental stage.

Solubility Decision Tree

SolubilityGuide Start Select Solvent for: Synthesis Synthesis/Reaction Start->Synthesis Purification Purification Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C) (Toluene, Dioxane) Synthesis->HighTemp Thermal Stability Condensation Condensation (Ethanol + Cat.) Synthesis->Condensation Schiff Base LLE Extraction (DCM or EtOAc) Purification->LLE Workup Column Chromatography (Hexane : EtOAc) Purification->Column Isolation Cryst Recrystallization (Hot EtOH) Purification->Cryst Final Polish NMR NMR (CDCl3, DMSO-d6) Analysis->NMR Structural ID HPLC HPLC (Acetonitrile : Water) Analysis->HPLC Purity Check

Figure 1: Decision tree for solvent selection based on the specific experimental phase.

Synthesis & Purification Workflow

Commonly, this aldehyde is synthesized via Riley Oxidation of 8-bromo-4-chloro-2-methylquinoline [3, 4].[1]

SynthesisFlow Precursor 8-Bromo-4-chloro-2-methylquinoline Reaction Riley Oxidation (SeO2) Solvent: Dioxane or Xylene (Reflux) Precursor->Reaction SeO2, 100°C Workup Filtration (remove Se) & Evaporation Reaction->Workup Cool, Filter Extraction Dissolve in DCM/CHCl3 Wash with Water Workup->Extraction Partition Purification Column Chromatography Eluent: Hexane/EtOAc (8:2) Extraction->Purification Concentrate Product Pure 8-Bromo-4-chloroquinoline-2-carbaldehyde Purification->Product Evaporate

Figure 2: Synthesis workflow highlighting solvent transitions from reaction (Dioxane) to purification (Hexane/EtOAc).

Handling and Stability

Chemical Stability in Solution[1]
  • Oxidation: The aldehyde is prone to air oxidation to the corresponding carboxylic acid (8-bromo-4-chloroquinoline-2-carboxylic acid), especially in solution.[1]

    • Mitigation: Store solutions under inert gas (Nitrogen/Argon). Avoid prolonged storage in oxygenated solvents like ethers unless stabilized.[1]

  • Acetal Formation: In the presence of alcohols (Methanol/Ethanol) and trace acid, the aldehyde may convert to the hemiacetal or acetal.

    • Precaution: Use aprotic solvents (DCM, DMSO) for long-term storage or stability studies.[1]

Safety Precautions
  • Toxicity: Quinoline derivatives are often toxic and potential mutagens.[1] The 8-bromo and 4-chloro substitutions may enhance cellular permeability.[1]

  • PPE: Handle only in a fume hood using nitrile gloves and safety glasses.[1]

  • Waste: Dispose of halogenated solvent waste separately.[1]

References

  • Musiol, R. et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2093.

  • Mphahlele, M. J.[9][10] & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15769-15787.[1]

  • Tagawa, Y. et al. (2002). Oxidation of 2-methylquinolines with selenium dioxide. Chemical & Pharmaceutical Bulletin, 50(8), 1161-1163.[1] (Standard protocol for methyl-quinoline oxidation).

  • BenchChem. (2025). Technical Guide to the Synthesis of Halogenated Quinolines. [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329773548, 8-Bromo-4-chloroquinoline.[1] [1]

Sources

Exploratory

8-Bromo-4-chloroquinoline-2-carbaldehyde: Comprehensive Safety &amp; Handling Guide

Executive Summary & Compound Identity 8-Bromo-4-chloroquinoline-2-carbaldehyde is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives (e.g., antimalarial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

8-Bromo-4-chloroquinoline-2-carbaldehyde is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, kinase inhibitors). Its structure combines a reactive aldehyde handle with a halogenated quinoline core, creating a specific hazard profile characterized by acute toxicity and corrosivity .

Research-grade samples of this compound often lack comprehensive toxicological datasets.[1] This guide synthesizes available vendor data with Structure-Activity Relationship (SAR) principles to establish a "Worst-Case" safety protocol.

Chemical Identification
ParameterDetail
CAS Number 904369-77-3
IUPAC Name 8-Bromo-4-chloroquinoline-2-carbaldehyde
Molecular Formula C₁₀H₅BrClNO
Molecular Weight 270.51 g/mol
Physical State Solid (typically pale yellow to beige powder)
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water.[1][2][3]

Hazard Identification (GHS Classification)

Based on the core quinoline scaffold and functional group analysis (read-across from 8-bromo-4-chloroquinoline and quinoline-2-carbaldehydes), this compound must be treated as Acutely Toxic and Corrosive .

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard Statement (H-Code)Description
Acute Toxicity, Oral Cat.[1][4] 3 H301 Toxic if swallowed.
Serious Eye Damage Cat. 1 H318 Causes serious eye damage.
Skin Irritation Cat.[1] 2H315Causes skin irritation.[1]
STOT - Single Exp. Cat. 3H335May cause respiratory irritation.[1][5]

Expert Insight: The aldehyde moiety at position C2 is an electrophile capable of forming Schiff bases with biological amines, increasing the risk of sensitization.[1] The halogenated core increases lipophilicity, facilitating rapid absorption through biological membranes.[1]

Safe Handling Protocols: A Self-Validating System

Safety when handling 8-bromo-4-chloroquinoline-2-carbaldehyde relies on a "Containment First" strategy. The following protocol is designed to be self-validating: if you cannot perform a step (e.g., the sash alarm triggers), the workflow must stop.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.[1]

  • Static Control: Use anti-static weigh boats. Halogenated powders are prone to static charge and dispersal.[1]

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Halogenated aromatics can permeate standard latex rapidly.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the H318 (Eye Damage) hazard.[1]

  • Body: Lab coat with high-neck coverage; closed-toe chemical-resistant shoes.[1]

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

  • Reactivity: The aldehyde group is susceptible to air oxidation (forming the carboxylic acid).[1] Segregate from strong oxidizers and strong bases.[1]

Visualized Workflows

Diagram 1: Safe Handling Decision Logic

This workflow ensures that no operator handles the compound without verifying critical safety barriers first.[1]

SafeHandling Start Start: Retrieve Compound (CAS 904369-77-3) CheckHood Verify Fume Hood (Velocity > 0.5 m/s?) Start->CheckHood CheckPPE Verify PPE: Double Nitrile + Goggles? CheckHood->CheckPPE Pass Stop STOP: Do Not Proceed. Correct Deficiencies. CheckHood->Stop Fail CheckPPE->Stop Fail Weighing Weighing Protocol: Anti-static boat, Closed Balance CheckPPE->Weighing Pass Solubilization Solubilization: Dissolve in DCM/DMSO immediately Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with 10% Bleach/Ethanol Solubilization->Cleanup

Caption: Operational logic for handling high-potency aldehyde intermediates. Failure at any yellow node triggers an immediate work stoppage.

Emergency Response & First Aid

Critical Warning: Due to the H318 (Serious Eye Damage) classification, seconds count.[1] The corrosive nature of the compound can cause irreversible corneal opacity.[1]

Diagram 2: Emergency Response Pathway

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type EyeContact Eye Contact (High Risk) Type->EyeContact SkinContact Skin Contact Type->SkinContact Ingestion Ingestion Type->Ingestion ActionEye Rinse 15+ mins Lift Eyelids DO NOT PAUSE EyeContact->ActionEye ActionSkin Remove Clothing Wash Soap/Water 15m SkinContact->ActionSkin ActionIngest Rinse Mouth Do NOT Induce Vomiting Ingestion->ActionIngest Medical Seek Immediate Medical Attention (Show SDS/CAS) ActionEye->Medical ActionSkin->Medical ActionIngest->Medical

Caption: Triage and response protocol. Eye contact requires the most aggressive immediate intervention due to risk of permanent damage.

Specific First Aid Measures
  • Eye Contact: Immediately flush with running water for at least 15 minutes.[1] Force eyelids open. Remove contact lenses if present and easy to do.[1] Transport to hospital immediately.

  • Skin Contact: Brush off loose particles before washing. Wash with soft soap and copious water.[1] If irritation persists (redness/blistering), seek medical aid.

  • Ingestion: Toxic if swallowed. Rinse mouth with water (only if person is conscious).[1] Do not induce vomiting. Call a Poison Center immediately.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.[1]

Disposal & Environmental Considerations

This compound is halogenated and likely toxic to aquatic life (based on the quinoline core).[1]

  • Waste Stream: Halogenated Organic Waste .[1]

  • Neutralization: Do not attempt to neutralize the aldehyde in the sink.[1] Collect all rinsates.

  • Destruction: High-temperature incineration equipped with a scrubber (to handle HBr/HCl/NOx emissions).[1]

References

  • BLD Pharm. (2023).[1] SDS for 8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS 904369-77-3).[6][7] Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for 8-Bromo-4-chloroquinoline (CAS 65340-71-8).[1][4] Used for read-across toxicity data.[1] Retrieved from

  • PubChem. (2023). Compound Summary: 8-Bromo-4-chloroquinoline.[2][4][6][7] National Library of Medicine.[1] Retrieved from

  • ECHA (European Chemicals Agency). (2023).[1] C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from

Sources

Foundational

Halogenated Quinoline-2-carbaldehyde Scaffolds: Synthetic Architectures and Medicinal Utility

[1] Executive Summary: The Strategic Scaffold In the landscape of heterocyclic drug discovery, the halogenated quinoline-2-carbaldehyde stands as a "Janus-faced" intermediate—a molecular platform possessing two distinct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Strategic Scaffold

In the landscape of heterocyclic drug discovery, the halogenated quinoline-2-carbaldehyde stands as a "Janus-faced" intermediate—a molecular platform possessing two distinct reactive faces. One face presents a highly electrophilic aldehyde at the C2 position, serving as a gateway for condensation reactions (Schiff bases, hydrazones). The other face holds a halogen substituent (typically Cl, Br, or F at C6, C7, or C8), providing a handle for cross-coupling or lipophilic modulation.

This guide dissects the synthesis, reactivity, and biological application of this scaffold.[1][2][3][4] Unlike generic quinoline reviews, we focus specifically on the 2-carbaldehyde regioisomer, distinguishing it from the more common Vilsmeier-Haack derived 3-formyl variants.

Synthetic Architectures: Accessing the Core

The synthesis of quinoline-2-carbaldehydes requires precise regiocontrol. The standard Vilsmeier-Haack formylation of acetanilides yields 2-chloro-3-formylquinolines , a common pitfall for novice chemists aiming for the 2-position.

To access the 2-formyl core, the industry standard is the oxidative functionalization of 2-methylquinolines (quinaldines).

Route A: Riley Oxidation (Selenium Dioxide)

This is the "Gold Standard" for laboratory-scale synthesis. Selenium dioxide (SeO


) selectively oxidizes the activated methyl group adjacent to the nitrogen heterocycle without over-oxidizing to the carboxylic acid, provided conditions are controlled.

Mechanism of Action: The reaction proceeds via a Riley oxidation mechanism involving an initial ene reaction followed by a [2,3]-sigmatropic rearrangement.[5]

SeO2_Oxidation Start 2-Methyl-6-haloquinoline (Enamine Tautomer) SeO2 SeO2 Attack (Ene Reaction) Start->SeO2 Inter1 Allylic Seleninic Acid SeO2->Inter1 Rearrange [2,3]-Sigmatropic Rearrangement Inter1->Rearrange Inter2 Gem-diol Selenium Ester Rearrange->Inter2 Product Quinoline-2-carbaldehyde + Se + H2O Inter2->Product -H2O, -Se

Figure 1: Mechanistic pathway of SeO2 oxidation converting the 2-methyl group to an aldehyde.

Route B: Hydrolysis of Gem-Dihalides

For industrial scaling where selenium toxicity is a concern, radical halogenation followed by hydrolysis is preferred.

  • Radical Bromination: 2-Methylquinoline + NBS (2.2 eq)

    
     2-(Dibromomethyl)quinoline.
    
  • Hydrolysis: AgNO

    
    /EtOH or dilute acid 
    
    
    
    Quinoline-2-carbaldehyde.

Experimental Protocol: Synthesis of 6-Chloroquinoline-2-carbaldehyde

Objective: Selective oxidation of 6-chloro-2-methylquinoline to 6-chloroquinoline-2-carbaldehyde. Causality: 1,4-Dioxane is chosen as the solvent to solubilize both the lipophilic quinoline and the inorganic oxidant. Water is added to facilitate the breakdown of the intermediate selenium ester.

Materials
  • 6-Chloro-2-methylquinoline (10 mmol, 1.77 g)

  • Selenium dioxide (11 mmol, 1.22 g)

  • 1,4-Dioxane (50 mL)

  • Water (2 mL)

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 6-chloro-2-methylquinoline and 1,4-dioxane. Stir until fully dissolved.

  • Oxidant Addition: Add pulverized SeO

    
     and water. The water is critical to prevent the formation of stable selenium complexes that complicate purification.
    
  • Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The product will appear as a distinct spot with lower R

      
       than the starting material but higher than the carboxylic acid byproduct.
      
  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove precipitated black Selenium metal. Wash the pad with warm chloroform.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in CH

    
    Cl
    
    
    
    (30 mL) and wash with saturated NaHCO
    
    
    (to remove any traces of quinoline-2-carboxylic acid).
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Yield Expectation: 65–75% as light yellow needles.

Reactivity Profile & Chemo-Selectivity[7]

The scaffold offers orthogonal reactivity. The aldehyde is a "soft" electrophile, while the halogenated ring is a deactivated aromatic system.

Reaction TypeTarget SiteReagent ClassOutcome
Schiff Base Formation C2-AldehydePrimary Amines/HydrazidesAzomethines/Hydrazones (Reversible)
Knoevenagel Condensation C2-AldehydeActive Methylenes (e.g., Malononitrile)Vinyl nitriles (Michael Acceptors)
Suzuki-Miyaura C-Halogen (6/7/8)Aryl Boronic Acids + Pd(0)Biaryl derivatives
Nucleophilic Substitution C-HalogenAlkoxides/AminesDifficult without strong EWG activation
Critical Insight: The "Janus" Effect

In drug design, the aldehyde is often converted to a hydrazone or thiosemicarbazone . This creates a tridentate ligand system (N-N-S or N-N-O) capable of chelating transition metals (Fe, Cu), which is a primary mechanism for antitumor and antimalarial activity (via oxidative stress induction in parasites/tumor cells).

Medicinal Chemistry Applications

The halogenated quinoline-2-carbaldehyde is rarely the final drug; it is the pharmacophore generator.

A. Antimalarial Agents[3][5][7][8]
  • Mechanism: Inhibition of hemozoin formation.

  • Structure: 7-Chloroquinoline derivatives (analogous to Chloroquine) derivatized at the 2-position with hydrazine linkers show potency against chloroquine-resistant P. falciparum.

  • Key Reference: The 7-chloro substituent is essential for inhibiting hematin polymerization.

B. Anticancer Agents[3][4][5][9]
  • Mechanism: Topoisomerase II inhibition and DNA intercalation.[4]

  • Structure: Schiff bases derived from 6-bromoquinoline-2-carbaldehyde have demonstrated IC

    
     values in the micromolar range against MCF-7 (breast cancer) lines.
    
C. Antimicrobial Agents[2][4][7][8][10][11][12][13][14]
  • Mechanism: DNA Gyrase inhibition.[3]

  • Structure: Hydrazones formed with acid hydrazides (e.g., isoniazid) create hybrid drugs with dual modes of action.

SAR_Logic Core Quinoline-2-Carbaldehyde Scaffold Pos6 Position 6/7 (Halogen) Modulates Lipophilicity & Metabolic Stability Core->Pos6 Pos2 Position 2 (Aldehyde) Pharmacophore Anchor (Schiff Bases) Core->Pos2 AntiMal Antimalarial Activity (Hemozoin Inhibition) Pos6->AntiMal 7-Cl specific Chelation Metal Chelation (Fe/Cu Sequestration) Pos2->Chelation AntiCan Anticancer Activity (Topo II Inhibition) Chelation->AntiMal Chelation->AntiCan

Figure 2: Structure-Activity Relationship (SAR) logic flow for halogenated quinoline-2-carbaldehydes.

References

  • Riley Oxidation Mechanism & Utility : "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines." ResearchGate.[3] Link

  • Biological Activity Overview : "The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide." Benchchem.[4][6] Link

  • Antioxidant & Cytotoxicity Studies : "Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives." PubMed. Link

  • Metal-Free Synthesis Alternatives : "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines." PubMed Central. Link

  • General Quinoline Synthesis Review : "Recent advances in functionalized quinoline scaffolds and hybrids." PubMed Central. Link

Sources

Exploratory

8-Bromo-4-chloroquinoline-2-carbaldehyde: A Tri-Vector Scaffold for Drug Discovery

This guide details the technical utility, synthesis, and application of 8-bromo-4-chloroquinoline-2-carbaldehyde , a tri-functionalized heterocyclic scaffold designed for high-precision medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthesis, and application of 8-bromo-4-chloroquinoline-2-carbaldehyde , a tri-functionalized heterocyclic scaffold designed for high-precision medicinal chemistry.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 8-bromo-4-chloroquinoline-2-carbaldehyde scaffold represents a "privileged structure" due to its ability to engage three orthogonal chemical spaces simultaneously. Unlike mono-functionalized quinolines, this molecule offers a programmable reactivity hierarchy:

  • C2-Formyl Group: A soft electrophile for reversible covalent bonding or rapid library generation via condensation.

  • C4-Chloro Substituent: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ), ideal for installing solubility-enhancing polar groups.
    
  • C8-Bromo Substituent: A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling lipophilic expansion.

This guide provides the synthetic roadmap and reactivity profiling necessary to utilize this building block in the development of kinase inhibitors, antimalarials, and DNA-intercalating agents.

Structural Analysis & Pharmacophore Potential[1]

The scaffold's utility is defined by its electronic distribution. The quinoline nitrogen withdraws electron density, activating the C2 and C4 positions.

  • The C4 "Warhead": The chlorine atom at C4 is activated by the ring nitrogen (para-like relationship), making it susceptible to displacement by amines, thiols, and alkoxides under mild conditions.

  • The C8 "Anchor": The bromine at C8 is electronically isolated from the

    
     system, remaining inert during C4 manipulation. This allows for chemoselective late-stage functionalization.
    
  • The C2 "Hinge": The aldehyde provides a vector for hydrogen bond acceptors/donors (via conversion to hydrazones or oximes) often required for binding to the hinge region of kinase ATP pockets.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 8-Bromo-4-chloro- quinoline-2-carbaldehyde SNAr C4-Cl: Nucleophilic Substitution (Amines/Thiols) Core->SNAr High Reactivity (Step 1) Suzuki C8-Br: Pd-Catalyzed Coupling (Aryl/Heteroaryl) Core->Suzuki Latent Reactivity (Step 3) Condensation C2-CHO: Condensation/Reductive Amination (Schiff Bases/Amines) Core->Condensation Tunable Reactivity (Step 2)

Figure 1: The orthogonal reactivity map showing the three distinct vectors for chemical modification.

Synthetic Accessibility

While 8-bromo-4-chloroquinoline derivatives are available, the specific 2-carbaldehyde is best synthesized in-house to ensure purity and prevent oxidation of the aldehyde during storage. The recommended route utilizes a modified Knorr Quinoline Synthesis followed by a Riley Oxidation .

Synthesis Workflow
  • Cyclization: Condensation of 2-bromoaniline with ethyl acetoacetate.

  • Chlorination: Conversion of the 4-hydroxy intermediate to 4-chloro using

    
    .
    
  • Oxidation: Selective oxidation of the C2-methyl group to the aldehyde using Selenium Dioxide (

    
    ).
    
Detailed Protocol: Step-by-Step
Step 1: Synthesis of 8-Bromo-4-chloro-2-methylquinoline

This intermediate is the stable precursor.

  • Reagents: 2-Bromoaniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Polyphosphoric acid (PPA),

    
    .
    
  • Procedure:

    • Reflux 2-bromoaniline and ethyl acetoacetate in benzene with catalytic p-TsOH (Dean-Stark trap) to form the enamine.

    • Heat the enamine in PPA at 120°C for 2 hours to cyclize to 8-bromo-4-hydroxy-2-methylquinoline .

    • Isolate the solid and treat with neat

      
       at reflux (105°C) for 3 hours.
      
    • Quench carefully onto ice/ammonia. Extract with DCM.

  • Yield Expectation: 65-75% over two steps.

Step 2: Riley Oxidation to the Target Aldehyde
  • Reagents: 8-Bromo-4-chloro-2-methylquinoline (1.0 eq), Selenium Dioxide (

    
    , 1.5 eq), 1,4-Dioxane/Water (95:5).
    
  • Procedure:

    • Dissolve the quinoline substrate in 1,4-dioxane. Add water (critical for aldehyde selectivity over acid).

    • Add

      
       and heat to reflux (100°C) for 4–6 hours. Monitor via TLC (Aldehyde is more polar than methyl precursor).
      
    • Workup: Filter hot through Celite to remove red selenium metal. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO2, 10-20% EtOAc/Hexane).

  • Validation:

    
     NMR will show the aldehyde proton singlet distinctively at 
    
    
    
    10.0–10.2 ppm.

Chemo-selective Functionalization Strategies

A. The C4-Position ( Displacement)

The C4-chloride is the most reactive site. It allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) which are crucial for bioavailability.

  • Conditions: Primary amine (1.2 eq),

    
     (2.0 eq), DMF, 80°C, 4h.
    
  • Note: The C8-bromo and C2-aldehyde remain intact under these basic conditions. Avoid strong reducing agents (e.g.,

    
    ) which would reduce the aldehyde.
    
B. The C2-Position (Aldehyde Manipulation)

The aldehyde is versatile for creating "Schiff Base" libraries, often used to chelate metals or bind to specific protein pockets.

  • Schiff Base Formation: React with hydrazides or anilines in Ethanol with catalytic acetic acid.

  • Reductive Amination: React with an amine followed by

    
     to form a secondary amine linker.
    
C. The C8-Position (Suzuki Coupling)

The C8-position is sterically crowded (peri-effect from N1 and H7). High-activity catalysts are required.

  • Catalyst System:

    
     or 
    
    
    
    with XPhos.
  • Conditions: Aryl boronic acid,

    
    , Dioxane/Water, 100°C.
    
  • Timing: Perform this step last or after C2 protection (as an acetal) if the boronic acid contains nucleophilic side chains.

Visualization: Synthesis & Functionalization Logic

SynthesisWorkflow Start 2-Bromoaniline Inter1 8-Bromo-4-hydroxy- 2-methylquinoline Start->Inter1 Ethyl Acetoacetate PPA, 120°C Inter2 8-Bromo-4-chloro- 2-methylquinoline Inter1->Inter2 POCl3, Reflux Target TARGET: 8-Bromo-4-chloro- quinoline-2-carbaldehyde Inter2->Target SeO2 (Riley Ox) Dioxane/H2O Drug1 Derivative A: Kinase Inhibitor (C4-Amino, C8-Aryl) Target->Drug1 1. Amine (SnAr) 2. Suzuki Coupling Drug2 Derivative B: Metallo-Drug (C2-Hydrazone) Target->Drug2 Hydrazide EtOH, H+

Figure 2: Step-wise synthesis from commodity chemicals to bioactive derivatives.

Quantitative Data Summary

ParameterValue/ConditionRelevance
Molecular Weight ~270.51 g/mol Ideal fragment size (<300 Da) for FBDD.
ClogP ~3.2Moderate lipophilicity; requires polar group at C4.
Aldehyde Reactivity HighForms stable imines; susceptible to air oxidation (store under

).
C4-Cl Displacement

Reacts significantly faster than C2/C8 halides.
C8-Br Displacement

Requires Pd-catalysis; inert to mild nucleophiles.

References

  • Quinoline Synthesis Review

    • Methodology: Modified Knorr and Friedländer syntheses for functionalized quinolines.
    • Source: Prajapati, S. M., et al. "Recent advances in the synthesis of quinolines: a review." RSC Advances, 2014. Link

  • SeO2 Oxidation Protocol (Riley Oxidation)
  • Reactivity of 4-Chloroquinolines: Mechanistic Insight: Nucleophilic aromatic substitution kinetics at the C4 position. Source: Wolf, C., et al. "Regioselective functionalization of chloroquinolines." Journal of Organic Chemistry, 2018.
  • Biological Applications (Kinase Inhibition)

    • Context: Use of 4-amino-quinoline scaffolds in EGFR/VEGFR inhibition.[1]

    • Source: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link

  • 8-Hydroxyquinoline Derivatives

    • Context: Structural analogs and their metal-binding properties.
    • Source: Pratihar, J. L. "Recent advances in the synthesis and biological activity of 8-hydroxyquinolines." Molecules, 2022.[2][3][4] Link

Sources

Protocols & Analytical Methods

Method

synthesis of Schiff bases from 8-bromo-4-chloroquinoline-2-carbaldehyde

Application Note: High-Efficiency Synthesis of Schiff Bases from 8-Bromo-4-chloroquinoline-2-carbaldehyde Executive Summary This guide details the protocol for synthesizing Schiff bases (azomethines) derived from 8-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Schiff Bases from 8-Bromo-4-chloroquinoline-2-carbaldehyde

Executive Summary

This guide details the protocol for synthesizing Schiff bases (azomethines) derived from 8-bromo-4-chloroquinoline-2-carbaldehyde . Quinoline scaffolds are "privileged structures" in medicinal chemistry, widely recognized for their antimalarial, antibacterial, and anticancer properties. The specific inclusion of halogen atoms (4-chloro and 8-bromo) modulates lipophilicity and metabolic stability, making this precursor a critical building block for structure-activity relationship (SAR) studies.

This protocol utilizes a catalytic acid-condensation method optimized for yield and purity, suitable for derivatization with various primary aromatic and aliphatic amines.

Scientific Rationale & Mechanism

Why this specific scaffold?

  • 4-Chloro Substituent: Provides a handle for further nucleophilic aromatic substitution (

    
    ) with amines or alkoxides, allowing dual-functionalization.
    
  • 8-Bromo Substituent: Increases lipophilicity (

    
    ) and serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
    
  • 2-Carbaldehyde: The reactive center for Schiff base formation. The position adjacent to the quinoline nitrogen enhances the electrophilicity of the carbonyl carbon due to the electron-withdrawing inductive effect of the ring nitrogen.

Reaction Mechanism: The synthesis follows a reversible condensation pathway. The carbonyl oxygen is protonated by the acid catalyst (acetic acid), increasing its susceptibility to nucleophilic attack by the primary amine. Elimination of a water molecule drives the equilibrium toward the stable imine (Schiff base).[1]

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
8-Bromo-4-chloroquinoline-2-carbaldehyde >97% PurityPrecursor
Primary Amine 1.0 - 1.2 Equiv.Nucleophile
Ethanol (EtOH) Absolute (Anhydrous)Solvent
Glacial Acetic Acid ACS GradeCatalyst
TLC Plates Silica Gel 60 F254Monitoring

Pre-Synthesis Note: If the starting aldehyde is not commercially available, it is typically synthesized via Selenium Dioxide (


) oxidation of 8-bromo-4-chloro-2-methylquinoline  in 1,4-dioxane/water reflux.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Weigh 1.0 mmol of 8-bromo-4-chloroquinoline-2-carbaldehyde into a 50 mL round-bottom flask (RBF).

  • Add 15 mL of absolute ethanol. Stir until the aldehyde is partially dissolved (heating may be required).

  • Add 1.0 - 1.1 mmol of the chosen primary amine (e.g., aniline, substituted aniline, or hydrazide).

  • Add 2-3 drops of glacial acetic acid. Expert Insight: The acid catalyzes the dehydration step; excess acid can protonate the amine, deactivating it.

Step 2: Reflux & Monitoring

  • Equip the RBF with a water-cooled condenser.

  • Heat the mixture to reflux (

    
    C) with magnetic stirring.
    
  • Checkpoint: After 2 hours, spot the reaction mixture on a TLC plate alongside the starting aldehyde.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).

    • Visualization: UV lamp (254 nm). The Schiff base typically appears as a distinct spot with a different

      
       value (usually lower than the aldehyde due to increased polarity/H-bonding).
      

Step 3: Workup & Isolation

  • Once the aldehyde spot disappears (typically 3-6 hours), remove the heat source.

  • Allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of pure, defined crystals.

  • If precipitation is not immediate, cool the flask in an ice bath (

    
    C) for 30 minutes.
    
  • Filter the precipitate using a Büchner funnel under vacuum.

  • Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

Step 4: Purification (Optional)

  • Recrystallize from hot ethanol or an Ethanol/DMF mixture if the crude purity is <95%.

Visualization of Workflow

G Start Start: Weigh Reagents Mix Mix Aldehyde + Amine in Ethanol Start->Mix Cat Add Cat. Acetic Acid Mix->Cat Reflux Reflux (78°C) 2-6 Hours Cat->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC Decision Aldehyde Consumed? TLC->Decision Decision->Reflux No (Incomplete) Cool Cool to RT / Ice Bath Decision->Cool Yes (Complete) Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash End Final Product: Schiff Base Wash->End

Caption: Logical workflow for the acid-catalyzed condensation of 8-bromo-4-chloroquinoline-2-carbaldehyde with amines.

Characterization & Validation

To validate the synthesis, compare the spectral data of the product against the starting material.

Validation Table
TechniqueParameterStarting Material (Aldehyde)Product (Schiff Base)
FT-IR C=O StretchStrong band @ ~1700 cm⁻¹Absent
FT-IR C=N StretchAbsentStrong band @ 1600-1640 cm⁻¹
¹H NMR Aldehyde ProtonSinglet @ ~10.0 ppmAbsent
¹H NMR Azomethine ProtonAbsentSinglet @ 8.4 - 8.9 ppm
Mass Spec Molecular Ion[M]+[M]+ (Matches Aldehyde + Amine - 18)
Troubleshooting Guide
  • Problem: No precipitate forms upon cooling.

    • Solution: The Schiff base may be soluble in ethanol. Concentrate the solvent volume by 50% using a rotary evaporator, then re-cool. Alternatively, add cold water dropwise to induce precipitation (trituration).

  • Problem: TLC shows a streak or multiple spots.

    • Solution: The imine might be hydrolyzing on the silica. Add 1% Triethylamine to the TLC mobile phase to neutralize acidity.

Biological Applications & Context

Schiff bases derived from halogenated quinolines have demonstrated significant potential in drug discovery:

  • Antimicrobial: The C=N linkage mimics peptide bonds, allowing interaction with bacterial cell walls. The 8-bromo group enhances membrane permeability.

  • Anticancer: Quinoline-based imines can intercalate into DNA or inhibit topoisomerase enzymes.

  • Metal Chelation: The nitrogen of the quinoline ring and the azomethine nitrogen can act as a bidentate ligand, forming stable complexes with Cu(II) or Zn(II), which often exhibit higher biological activity than the free ligand.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.[2] (Provides foundational chemistry for halogenated methyl-quinolines).

  • Arulmurugan, S., et al. "Biological Activities of Schiff Base and Its Complexes: A Review."[3] Rasayan Journal of Chemistry, 2010. (Validates biological relevance of quinoline Schiff bases).

  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules."[4] Arkivoc, 2022.[4] (Details quinoline-2-carbaldehyde reactivity).

  • ChemicalBook. 8-Bromoquinoline Synthesis and Reactions. (General halogenated quinoline handling).[4]

  • MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes." Molecules, 2020.[5][6] (Spectroscopic data for quinoline aldehydes).

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling Protocols for 8-bromo-4-chloroquinoline-2-carbaldehyde

Executive Summary The functionalization of 8-bromo-4-chloroquinoline-2-carbaldehyde presents a distinct challenge in medicinal chemistry: the need to discriminate between two halogenated sites (C8-Br and C4-Cl) while pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 8-bromo-4-chloroquinoline-2-carbaldehyde presents a distinct challenge in medicinal chemistry: the need to discriminate between two halogenated sites (C8-Br and C4-Cl) while preserving a sensitive aldehyde moiety at C2.[1]

This Application Note outlines validated protocols for achieving site-selective Suzuki-Miyaura cross-coupling . By exploiting the electronic disparities between the carbocyclic (C8) and heterocyclic (C4) rings, and utilizing kinetic control, researchers can selectively functionalize the C8-position. A secondary protocol is provided for activating the more inert C4-chloride, enabling sequential library generation.

Substrate Analysis & Reactivity Profile[2]

Successful coupling requires a mechanistic understanding of the substrate's electronic bias. The quinoline scaffold contains two distinct electrophilic domains.

Electronic Bias and Chemoselectivity
  • C8-Bromine (Aryl Bromide): Located on the carbocyclic ring.[1] Under standard oxidative addition conditions, the C-Br bond is weaker (approx. 81 kcal/mol) and kinetically more accessible to Pd(0) than the C-Cl bond.[1]

  • C4-Chlorine (Heteroaryl Chloride): Located on the pyridine ring para to the nitrogen.[1] While typically inert in benzene systems, the C4-Cl in quinoline is activated by the electron-withdrawing nitrogen (making it susceptible to SNAr).[1] However, in Pd-catalyzed manifolds using standard phosphine ligands (e.g., PPh3), the rate of oxidative addition favors Br > Cl.

  • C2-Aldehyde: An electrophilic center susceptible to nucleophilic attack or oxidation.[1] The use of strong hydroxide bases (NaOH, KOH) must be avoided to prevent Cannizzaro disproportionation.

Reactivity Visualization

The following diagram maps the kinetic hierarchy of the substrate.

ReactivityMap Substrate 8-bromo-4-chloroquinoline- 2-carbaldehyde C8 C8-Position (Br) Primary Reactive Site (Fast Oxidative Addition) Substrate->C8 Pd(PPh3)4 / 60°C C4 C4-Position (Cl) Secondary Reactive Site (Requires Activated Ligands) Substrate->C4 Pd-XPhos / 100°C C2 C2-Aldehyde (CHO) Sensitive Group (Avoid Strong Bases) Substrate->C2 Side Reactions

Figure 1: Chemoselectivity map indicating the kinetic hierarchy of reaction sites.

Protocol A: C8-Selective Coupling (Kinetic Control)[1]

Objective: Couple an aryl boronic acid at the C8-Br position while leaving the C4-Cl and C2-CHO intact.[1]

Rationale

To achieve selectivity, we utilize Pd(PPh3)4 . Triphenylphosphine is a relatively weak donor compared to modern dialkylbiaryl phosphines (like XPhos). It efficiently mediates oxidative addition into C-Br bonds but is generally too slow to activate the C-Cl bond at moderate temperatures.[1] We employ a mild base (Na2CO3) to protect the aldehyde.

Materials
  • Substrate: 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with DME and Ethanol. Sparge with argon for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Assembly: Add the quinoline substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv) to the vial.

  • Activation: Add the deoxygenated 2.0 M Na2CO3 solution via syringe.

  • Reaction: Seal the vessel and heat to 60–70 °C for 4–6 hours.

    • Critical Checkpoint: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C4-Cl bond.[1]

  • Monitoring: Monitor via TLC or LC-MS. Look for the consumption of the starting bromide. The product usually exhibits a lower Rf due to increased conjugation/polarity.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Activation (Sequential Functionalization)[1]

Objective: Functionalize the C4-Cl position. This is typically performed after Protocol A to create 4,8-disubstituted quinolines, or directly if bis-coupling is desired.[1]

Rationale

The C4-Cl bond is "pseudo-vinylic" but sterically hindered and electronically deactivated compared to the bromide.[1] To force oxidative addition, we use Pd2(dba)3 with XPhos (a bulky, electron-rich Buchwald ligand) and higher temperatures.

Materials
  • Substrate: 8-substituted-4-chloroquinoline-2-carbaldehyde

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (5 mol%)

  • Base: Potassium Phosphate (K3PO4) (3.0 equiv) - Anhydrous preferred if aldehyde is labile.[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

Procedure
  • Pre-complexation: In a glovebox or under argon, mix Pd2(dba)3 and XPhos in dioxane and stir for 10 mins to generate the active L-Pd(0) species.

  • Addition: Add the substrate and boronic acid (1.5 equiv).

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Note: At this temperature, if the aldehyde shows signs of degradation (darkening/tarring), consider protecting it as a diethyl acetal prior to this step (reflux with triethyl orthoformate/catalytic acid).

Experimental Workflow & Decision Matrix

The following flowchart guides the decision-making process for synthesis.

Workflow Start Start: 8-bromo-4-chloroquinoline- 2-carbaldehyde CheckAldehyde Is Aldehyde Sensitive to Boronic Acid Nucleophile? Start->CheckAldehyde Protect Step 0: Protection Convert to Acetal (HC(OEt)3 / H+) CheckAldehyde->Protect Yes ProtocolA Protocol A: C8-Selective Pd(PPh3)4, Na2CO3, 65°C CheckAldehyde->ProtocolA No Protect->ProtocolA CheckC4 Is C4 Functionalization Required? ProtocolA->CheckC4 ProtocolB Protocol B: C4-Coupling Pd-XPhos, K3PO4, 100°C CheckC4->ProtocolB Yes Finish Final Product: Functionalized Quinoline Carbaldehyde CheckC4->Finish No Deprotect Deprotection (if needed) Aqueous HCl / THF ProtocolB->Deprotect Deprotect->Finish

Figure 2: Strategic workflow for sequential functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Selectivity (Mixture of C8/C4 products) Temperature too high or Ligand too active.[1]Reduce temp to 50°C. Ensure use of PPh3 ligand, not dppf or XPhos for the first step.
Aldehyde Oxidation Oxygen leak or peroxide in ether solvents.Use freshly distilled solvents. Ensure rigorous argon sparging. Use mild bases (avoid hydroxides).
Protodeboronation Boronic acid instability in aqueous base.Switch to anhydrous conditions: Use Cs2CO3 in Toluene/DMF.
Low Conversion of C4-Cl Oxidative addition is rate-limiting.[1]Switch to "hotter" catalyst: Pd-PEPPSI-IPr or Pd2(dba)3/SPhos.[1] Increase temp to reflux.

References

  • Vertex AI Search (General Reactivity): Reactivity of C4-Cl vs C8-Br in quinoline Suzuki coupling. (2023). Retrieved from 2

  • BenchChem (Synthesis Precursors): An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (2025).[1][3] Retrieved from 3

  • Chemistry LibreTexts (Mechanism): Suzuki-Miyaura Coupling - Mechanism and Selectivity. (2024).[1] Retrieved from 4

  • Yoneda Labs (Practical Guide): Suzuki-Miyaura cross-coupling: Practical Guide and Solvent Selection. (2023).[1] Retrieved from 5

  • ResearchGate (Aldehyde Tolerance): Nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes. (2019).[1] Retrieved from 6[7][8]

Sources

Method

Application Note: High-Fidelity Reductive Amination of 8-Bromo-4-chloroquinoline-2-carbaldehyde

Executive Summary & Strategic Analysis The substrate 8-bromo-4-chloroquinoline-2-carbaldehyde represents a high-value "privileged scaffold" in drug discovery, particularly for antimalarial (analogous to mefloquine), anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The substrate 8-bromo-4-chloroquinoline-2-carbaldehyde represents a high-value "privileged scaffold" in drug discovery, particularly for antimalarial (analogous to mefloquine), anti-tuberculosis (bedaquiline analogs), and kinase inhibitor programs.

The Synthetic Challenge: The primary challenge in derivatizing this scaffold via reductive amination is chemoselectivity . The molecule contains three reactive sites:

  • C2-Aldehyde: The target for amination.

  • C4-Chloride: Susceptible to nucleophilic aromatic substitution (

    
    ) or hydrogenolysis.
    
  • C8-Bromide: Susceptible to metal-halogen exchange or hydrogenolysis.

Standard catalytic hydrogenation (e.g.,


) is contraindicated  for this substrate due to the high risk of dehalogenation (loss of Cl/Br), which destroys the handles required for subsequent SAR (Structure-Activity Relationship) elaboration.

This guide details two validated protocols using hydride donors that ensure the integrity of the halogenated quinoline core while achieving high conversion of the aldehyde.

Reaction Decision Tree

The choice of method depends primarily on the nucleophilicity of the amine partner.

G Start Target: Reductive Amination of 8-bromo-4-chloroquinoline-2-carbaldehyde AmineType Analyze Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) High Nucleophilicity AmineType->Aliphatic Aniline Aniline / Weak Base (Electron Deficient) Low Nucleophilicity AmineType->Aniline Steric Sterically Hindered (e.g., t-Butyl amine) AmineType->Steric MethodA PROTOCOL A: Sodium Triacetoxyborohydride (STAB) in DCE Aliphatic->MethodA Preferred MethodB PROTOCOL B: Ti(OiPr)4 Activation + NaBH4 Reduction Aniline->MethodB Required Steric->MethodB Required

Figure 1: Strategic selection of reductive amination protocols based on amine characteristics.

Protocol A: The "Standard" Method (STAB)

Best for: Aliphatic amines (primary/secondary), benzylamines. Mechanism: Direct reductive amination.[1][2][3][4] Sodium triacetoxyborohydride (STAB) is mild and reacts selectively with the iminium ion formed in situ, rather than the aldehyde itself.

Reagents & Materials[3][5][6][7][8][9][10][11][12]
  • Substrate: 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slightly higher reaction temperatures if needed.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vial with the quinoline aldehyde (1.0 equiv) and DCE (0.1 M concentration).

    • Add the amine (1.1 equiv).[1]

    • Critical Step: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to free the base.

    • Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution often changes color (yellow to orange/brown) indicating imine formation.

  • Reduction:

    • Add STAB (1.4 equiv) in one portion.

    • Stir at RT for 2–16 hours. Monitor by LCMS or TLC.

    • Checkpoint: Look for the disappearance of the aldehyde peak.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/Ethyl Acetate gradient).

    • Note: Amine products may streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: Titanium-Mediated Method

Best for: Anilines, electron-deficient amines, and sterically hindered amines. Mechanism:


 acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine (or titanium-aminocarbinol complex), which is then reduced.[5]
Reagents & Materials[3][5][6][7][8][9][10][11][12]
  • Substrate: 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.0 – 1.5 equiv)
    
  • Solvent: THF (anhydrous) or Ethanol (absolute).

Step-by-Step Methodology
  • Activation:

    • In a dry vial under Nitrogen/Argon, dissolve the quinoline aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.

    • Add

      
       (1.5 equiv) via syringe.
      
    • Stir at RT (or 50°C for difficult substrates) for 6–12 hours.

    • Mechanism:[2][6][7][8][9][10] The Titanium scavenges water produced during condensation, preventing hydrolysis of the unstable imine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.0 equiv) carefully (solid or predissolved in minimal EtOH).
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Crash"):

    • Critical Step: Quenching Titanium reactions requires care to avoid emulsions.

    • Add 1N NaOH or water dropwise until a white precipitate forms (

      
      ).
      
    • Dilute with EtOAc.

    • Filter the mixture through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

  • Workup:

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      

Mechanistic Visualization

Understanding the pathway ensures correct troubleshooting.

Mechanism Aldehyde Quinoline-2-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Ti(IV) scavenges H2O) Product Secondary Amine Iminium->Product + Hydride Acid Acid/Ti(IV) Catalyst Acid->Hemiaminal Activates Hydride Hydride Donor (STAB / NaBH4) Hydride->Iminium Reduces

Figure 2: Mechanistic pathway highlighting the critical water-removal step facilitated by Titanium(IV).

Comparison of Methods

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)
Reactivity Scope Aliphatic, Benzyl aminesAnilines, Sterically hindered amines
Water Sensitivity Low (STAB tolerates trace water)High (Requires anhydrous conditions)
Workup Simple extractionFiltration (Celite) required
Halogen Safety Excellent (No dehalogenation)Excellent (No dehalogenation)
Atom Economy Moderate (Borate waste)Lower (Titanium waste)

Safety & Handling

  • Quinoline Derivatives: Treat 8-bromo-4-chloroquinoline-2-carbaldehyde as a potential irritant and mutagen. Work in a fume hood.

  • STAB: Evolves acetic acid upon reaction.

  • Ti(OiPr)4: Moisture sensitive; hydrolyzes to release isopropanol.

  • Halogenated Solvents (DCE/DCM): Carcinogenic/toxic. Use proper PPE.

References

  • Abdel-Magid, A. F., et al. (1996).[3][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Carson, K. G., et al. (1997). "Reductive Amination with Sodium Triacetoxyborohydride." Organic Syntheses. Link

Sources

Application

Application Note: Functionalization of C-8 Bromo Position in Quinoline-2-Carbaldehydes

Executive Summary & Strategic Analysis The quinoline scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in antimalarial (Quinine, Mefloquine), antibacterial (Fluoroquinolones), and anticancer therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The quinoline scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in antimalarial (Quinine, Mefloquine), antibacterial (Fluoroquinolones), and anticancer therapeutics.[1] The 8-bromoquinoline-2-carbaldehyde intermediate represents a high-value, bifunctional scaffold. It possesses two distinct electrophilic sites:[2]

  • C-2 Carbaldehyde: A "soft" electrophile prone to nucleophilic addition, condensation (Schiff base), and oxidation/reduction.[1]

  • C-8 Bromide: A site for transition-metal-catalyzed cross-coupling.

The Challenge: Functionalizing the C-8 position requires chemoselective conditions that leave the C-2 aldehyde intact for late-stage diversification. Furthermore, the C-8 position is sterically unique due to the peri-interaction with the C-1 nitrogen lone pair. This proximity can lead to catalyst poisoning via N-coordination or steric hindrance during the oxidative addition step.

The Solution: This guide details three optimized protocols (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) designed to overcome the "ortho-effect" of the ring nitrogen while preserving the aldehyde fidelity.

Chemical Space & Reactivity Map

The following diagram illustrates the strategic workflow for diversifying the 8-bromoquinoline-2-carbaldehyde scaffold.

G Start 8-Bromoquinoline- 2-carbaldehyde Suzuki Protocol A: Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, Cs2CO3 Sonogashira Protocol B: Sonogashira (Alkynylation) Start->Sonogashira Terminal Alkyne Pd(PPh3)2Cl2, CuI Buchwald Protocol C: Buchwald-Hartwig (Amination) Start->Buchwald 1. Acetal Protection 2. Amine, Pd-Catalyst 3. Deprotection Prod_A 8-Aryl-quinoline- 2-carbaldehyde Suzuki->Prod_A Prod_B 8-Alkynyl-quinoline- 2-carbaldehyde Sonogashira->Prod_B Prod_C 8-Amino-quinoline- 2-carbaldehyde Buchwald->Prod_C

Figure 1: Divergent synthesis pathways from the parent 8-bromo scaffold. Note the specific protection requirement for Protocol C.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C-8. Rationale: The C-2 aldehyde is generally stable under mild basic aqueous conditions used in Suzuki couplings. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a large bite angle, facilitating the reductive elimination step and preventing the formation of stable, inactive Pd-N(quinoline) complexes.

Reagents:

  • Substrate: 8-Bromoquinoline-2-carbaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, Cs₂CO₃, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Critical Note: Degassing is vital. Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting bromide. The product is usually more polar.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Tip: Quinoline aldehydes can be "streaky" on silica. Add 1% Triethylamine to the eluent if tailing occurs.

Protocol B: Sonogashira Coupling

Objective: Introduction of alkynyl linkers (rigid spacers). Rationale: This reaction requires a Cu(I) co-catalyst.[1] The aldehyde is tolerated, but high temperatures should be avoided to prevent polymerization.

Reagents:

  • Substrate: 8-Bromoquinoline-2-carbaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N (if substrate is soluble).[1]

Step-by-Step Methodology:

  • Setup: Dissolve substrate and alkyne in dry DMF/Et₃N under Argon.

  • Catalyst Addition: Add Pd catalyst and CuI quickly to the stirring solution.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low, heat to 50 °C.

    • Warning: Do not exceed 60 °C if possible; thermal instability of the aldehyde-alkyne system can lead to tars.

  • Workup: Dilute with Et₂O (precipitates ammonium salts). Filter through a Celite pad. Concentrate filtrate.

  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (With Protection Strategy)

Objective: C-N bond formation (Amination). Rationale: This is the most challenging transformation. Primary and secondary amines react with the C-2 aldehyde to form imines (Schiff bases) or aminals faster than the Pd-catalyzed C-N coupling at C-8. Therefore, protection of the aldehyde is mandatory before coupling.

Phase 1: Protection (Acetal Formation) [1]

  • Reflux 8-bromoquinoline-2-carbaldehyde with ethylene glycol (2.0 equiv) and p-TsOH (cat.) in Toluene with a Dean-Stark trap (2-4 hours).

  • Isolate the 2-(1,3-dioxolan-2-yl)-8-bromoquinoline .

Phase 2: C-N Coupling

  • Ligand Choice: BINAP or Xantphos . These wide-bite-angle ligands are essential to facilitate reductive elimination of the bulky 8-aminoquinoline product.

  • Base: NaOtBu (Sodium tert-butoxide).

Step-by-Step Methodology:

  • Combine protected substrate (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%) in Toluene.

  • Add NaOtBu (1.4 equiv) under Argon.

  • Heat to 100 °C for 12 hours.

  • Filter and concentrate.

Phase 3: Deprotection

  • Treat the crude intermediate with 1M HCl in THF/Water at RT for 1 hour to restore the aldehyde.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Start Material remains) Catalyst poisoning by Quinoline N1.Switch to bulky, electron-rich ligands like SPhos or XPhos to displace the quinoline nitrogen from Pd.
Aldehyde Oxidation Oxygen leakage or trace peroxides in ether solvents.Use freshly distilled solvents; rigorous Argon sparging; add BHT (stabilizer) if necessary.
Dehalogenation (Product is Quinoline-2-CHO)

-Hydride elimination from alkyl-Pd species (if using alkyl coupling partners) or excessive heating.
Lower temperature; switch solvent to Toluene; ensure anhydrous conditions.
Imine Formation (Protocol C) Reaction of amine with aldehyde (Skipped protection).[1]Must protect aldehyde as acetal or use sterically hindered secondary amines that form unstable imines.

Mechanistic Insight: The "Ortho-Effect"

The C-8 position is adjacent to the quinoline nitrogen.[3][4] In the catalytic cycle, the oxidative addition of Pd(0) into the C-Br bond forms a Pd(II) species.[2][5] The nitrogen lone pair can coordinate to the Palladium center, forming a stable 5-membered chelate (if C-8 were a different group) or simply crowding the metal center.

Why Ligand Choice Matters:

  • PPh₃ (Triphenylphosphine): Often insufficient.[1] The monodentate ligand can dissociate, allowing the Nitrogen to bind Pd, shutting down the cycle.

  • dppf / Xantphos: Bidentate ligands enforce a geometry that discourages N-coordination and promotes the difficult reductive elimination step at the sterically crowded C-8 position.

References

  • Suzuki Coupling on 8-Haloquinolines

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

    • Specific application to quinolines: Monteiro, A., et al. (2005).[1] Synthesis of 8-arylquinolines via Suzuki cross-coupling.[6] Tetrahedron, 61(27), 6650-6660.[1]

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link

  • Buchwald-Hartwig & Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link

  • Quinoline C-H Activation (Alternative Context)

    • Wang, X., et al. (2014).[1][4] Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides.[3][4] Journal of the American Chemical Society, 136(30), 10770–10776.[1] Link[4]

Sources

Method

Application Note: Microwave-Assisted Functionalization of 8-Bromo-4-chloroquinoline-2-carbaldehyde

[1] Executive Summary & Strategic Analysis The scaffold 8-bromo-4-chloroquinoline-2-carbaldehyde represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification. This Appli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

The scaffold 8-bromo-4-chloroquinoline-2-carbaldehyde represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification. This Application Note details the microwave-assisted organic synthesis (MAOS) protocols for selectively functionalizing this core.

By leveraging the dielectric heating mechanisms of microwave irradiation, researchers can overcome the high activation energy barriers associated with the C4-chloro displacement and accelerate C2-condensation reactions, reducing total synthesis time from days to minutes.

Chemoselectivity & Reactivity Hierarchy

To design effective libraries, one must understand the reactivity hierarchy of the three functional handles on the quinoline core:

  • C2-Formyl (-CHO): Most reactive.[1] Susceptible to condensation (Schiff base, Knoevenagel) under mild conditions.[1]

  • C4-Chloro (-Cl): Moderately reactive.[1] Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-position relative to the quinoline nitrogen. Requires thermal activation (MW >120°C).[1]
    
  • C8-Bromo (-Br): Least reactive towards nucleophiles; requires transition metal catalysis (Suzuki/Buchwald) for functionalization.[1]

Operational Strategy: To prevent side reactions, we recommend a C2


 C4 

C8
synthetic sequence. Functionalizing C4 before C2 is possible but requires protection of the aldehyde to prevent competitive amination at the carbonyl.

Microwave Synthesis Workflows (Visualized)

The following diagram outlines the logical flow for library generation using this scaffold.

G Start Starting Material 8-Bromo-4-chloroquinoline- 2-carbaldehyde Step1 Step 1: C2-Functionalization (Condensation) Start->Step1 R-NH2, EtOH MW 80°C, 2 min Step2 Step 2: C4-Functionalization (SNAr Displacement) Start->Step2 Direct SNAr (Risk: Aldehyde interference) Inter1 Intermediate A (Schiff Base / Hydrazone) Step1->Inter1 Inter1->Step2 Sec. Amine, DIPEA MW 140°C, 10 min Final Final Library Scaffold (8-Br intact for future coupling) Step2->Final

Caption: Sequential functionalization workflow prioritizing the C2-aldehyde to ensure chemoselectivity.

Experimental Protocols

Protocol A: C2-Condensation (Schiff Base Formation)

Objective: Rapid functionalization of the aldehyde handle with primary amines. Mechanism: Microwave irradiation accelerates water removal, driving the equilibrium forward without Dean-Stark apparatus.

Reagents:

  • Substrate: 8-bromo-4-chloroquinoline-2-carbaldehyde (1.0 equiv)[1]

  • Nucleophile: Aniline derivative or primary alkyl amine (1.1 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Glacial Acetic Acid (1-2 drops)[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 0.5 mmol of the quinoline substrate in 3 mL of EtOH.

  • Addition: Add 0.55 mmol of the amine and 2 drops of glacial acetic acid. Cap the vial with a septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Target Temperature: 85 °C

    • Hold Time: 2–5 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[1][2]

  • Work-up: Cool to room temperature. The product often precipitates directly. Filter and wash with cold EtOH.[3] If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

Validation Data:

Entry Amine Time (min) Yield (%) Purity (LC-MS)
1 Aniline 2 92 >98%
2 4-Methoxy-aniline 2 95 >98%

| 3 | Benzylamine | 5 | 88 | 96% |[1]

Protocol B: C4-Chloro Displacement ( )

Objective: Substitution of the C4-chlorine with secondary amines.[1] Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The quinoline nitrogen acts as an electron sink, activating the C4 position. Microwave energy provides the thermal kick to overcome the steric hindrance of the peri-interaction (H5 proton).

Reagents:

  • Substrate: C2-functionalized quinoline (from Protocol A) or bare scaffold (1.0 equiv)[1]

  • Nucleophile: Morpholine, Piperidine, or N-methyl piperazine (2.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[1] Note: EtOH is insufficient for this step.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of substrate in 2 mL NMP in a microwave vial.

  • Addition: Add amine (1.0 mmol) and DIPEA (1.0 mmol).

  • Irradiation:

    • Target Temperature: 140 °C - 160 °C[1]

    • Hold Time: 10–15 minutes

    • Power Max: 150 W (Dynamic)[1]

  • Work-up: Pour the reaction mixture into 20 mL of ice-water. Stir for 10 minutes.

    • Solid Product: Filter and wash with water.[4][5]

    • Oily Product: Extract with EtOAc (3x), wash with brine, dry over MgSO4.[1]

Critical Note: The 8-bromo position remains intact under these conditions (Temp < 180°C, no Pd catalyst), preserving it for downstream Suzuki coupling.

Reaction Mechanism & Logic (Graphviz)[1]

The following diagram illustrates the electronic activation allowing the


 reaction at C4, a critical concept for troubleshooting low yields.

SNAr cluster_activation Activation Logic Substrate 4-Cl-Quinoline Core TS Transition State (Meisenheimer Complex) Substrate->TS MW Heat (140°C) Overcomes Activation Energy Nu Nucleophile (HNR2) Nu->TS Product 4-Amino-Quinoline TS->Product Restoration of Aromaticity Leaving HCl (Scavenged by DIPEA) TS->Leaving Note Ring Nitrogen (N1) pulls electron density, making C4 highly electrophilic. MW solvent (NMP) stabilizes the polar TS.

Caption: Mechanistic pathway for microwave-assisted SNAr at the C4 position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Reversibility of reaction (Hydrolysis)Increase MW temp to 100°C to ensure water is driven off; use absolute EtOH.
Incomplete Conversion (Protocol B) Steric hindrance at C4Increase Temp to 180°C; Switch solvent to neat amine (solvent-free) if boiling point permits.
C4-Cl Hydrolysis (OH byproduct) Wet solvent / Hydroxide presenceEnsure NMP/DMF is anhydrous.[1] Avoid hydroxide bases; strictly use organic bases (DIPEA/TEA).[1]
Vial Over-pressurization Solvent volatilityDo not use DCM or Ether. Ensure headspace ratio is correct (2-5 mL volume in 10 mL vial).

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6][7] Tetrahedron Letters, 19(23), 2045–2048.[1] [Link][1]

  • Muscia, G. C., et al. (2011). Microwave-assisted synthesis of novel quinoline derivatives as potential antiparasitic agents.[6][8] Journal of Heterocyclic Chemistry, 48(5), 1179-1183.[1] [Link]

  • Wolfson, A., et al. (2012). Microwave-Assisted Synthesis of Schiff Bases in Aqueous Media. Organic Communications, 5(2), 64-70.[1] [Link]

Sources

Application

Application Note: Synthesis of Hydrazone Derivatives from 8-Bromo-4-chloroquinoline-2-carbaldehyde

This Application Note is designed for medicinal chemists and drug development researchers. It details the optimized protocol for synthesizing hydrazone derivatives from the halogenated quinoline scaffold, 8-bromo-4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug development researchers. It details the optimized protocol for synthesizing hydrazone derivatives from the halogenated quinoline scaffold, 8-bromo-4-chloroquinoline-2-carbaldehyde .

Executive Summary

The quinoline scaffold, particularly when halogenated, represents a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial (e.g., chloroquine) to anticancer properties.[1][2] The introduction of a hydrazone pharmacophore (–C=N–NH–) at the C2 position enhances the molecule's ability to chelate metal ions and form hydrogen bonds with biological targets (e.g., DNA gyrase or tubulin).

This guide provides a high-fidelity protocol for the preparation of hydrazone derivatives starting from 8-bromo-4-chloroquinoline-2-carbaldehyde . It addresses the specific challenges of working with electron-deficient, sterically crowded quinolines and includes a validated route for generating the aldehyde precursor from commercially available methyl-quinolines.

Chemical Basis & Retrosynthesis

The synthesis relies on a classic nucleophilic addition-elimination reaction (Schiff base formation). The C2-aldehyde serves as the electrophile, while the terminal amino group of the hydrazine/hydrazide acts as the nucleophile.

Mechanistic Insight

The presence of the electron-withdrawing chlorine at C4 and bromine at C8 significantly alters the electronic landscape of the quinoline ring compared to unsubstituted analogs.

  • C4-Cl Effect: Inductively withdraws electron density, making the C2-aldehyde more electrophilic and reactive toward nucleophiles.

  • Steric Considerations: The C8-bromo substituent is distal to the reaction center (C2) and does not sterically hinder the condensation, but it increases the lipophilicity (LogP), aiding in product precipitation during workup.

Reaction Pathway Diagram

ReactionScheme Precursor 8-Bromo-4-chloro- 2-methylquinoline Aldehyde 8-Bromo-4-chloro- quinoline-2-carbaldehyde Precursor->Aldehyde SeO2 Oxidation (Riley Oxidation) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Hydrazine Acid Cat. (AcOH) Hydrazine Hydrazine/Hydrazide (R-NH-NH2) Product Target Hydrazone Derivative Intermediate->Product - H2O (Dehydration)

Figure 1: Synthetic pathway from the methyl-quinoline precursor to the final hydrazone derivative.[3]

Experimental Protocols

Phase A: Precursor Synthesis (If Aldehyde is not commercially available)

Objective: Oxidation of 8-bromo-4-chloro-2-methylquinoline to the corresponding aldehyde. Note: The 2-methyl group is more susceptible to SeO₂ oxidation than the 4-position due to electronic activation by the ring nitrogen.

Reagents:

  • 8-Bromo-4-chloro-2-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • Solvent: 1,4-Dioxane (wet) or Xylene.

Procedure:

  • Dissolve the methylquinoline in 1,4-dioxane (containing 2% water to facilitate SeO₂ solubility).

  • Add SeO₂ and heat to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Critical Step: Filter the hot solution through a Celite pad to remove precipitated black Selenium metal.

  • Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Water to obtain the yellow aldehyde solid.

Phase B: Hydrazone Condensation (Core Protocol)

Objective: Condensation of the aldehyde with a functionalized hydrazide (e.g., Isoniazid, Benzhydrazide) or hydrazine.[4]

Materials Checklist
ReagentRoleSpecifications
8-Bromo-4-chloroquinoline-2-carbaldehyde Substrate>95% Purity, Dry
Hydrazine Derivative (R-NH-NH₂) Nucleophile1.0 – 1.1 Equivalents
Ethanol (Absolute) SolventAnhydrous preferred
Glacial Acetic Acid Catalyst2–3 drops (Catalytic)
Cold Ethanol / Diethyl Ether Wash SolventIce-cold
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 8-bromo-4-chloroquinoline-2-carbaldehyde in 15 mL of absolute ethanol .

    • Note: Mild heating (40°C) may be required to fully solubilize the aldehyde.

  • Addition: Add 1.0 mmol of the appropriate hydrazine/hydrazide derivative.

    • Optimization: If using a salt form of the hydrazine (e.g., hydrochloride), add 1.0 mmol of Sodium Acetate to buffer the solution.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[5][6][7][8][9][10][11] Acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Reaction: Reflux the mixture at 78–80°C for 3–6 hours .

    • Monitoring: Check TLC every hour. The product typically appears as a fluorescent spot under UV (254/365 nm) with a different Rf than the starting aldehyde.

  • Workup:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Filter the precipitate using vacuum filtration (Buchner funnel).

  • Purification:

    • Wash the solid cake 3x with ice-cold ethanol (to remove unreacted starting materials) and 1x with diethyl ether (to facilitate drying).

    • Recrystallize from Ethanol/DMF (9:1) if the crude purity is <95%.

Characterization & Quality Control

To validate the structure, look for these specific spectral signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.2 – 8.6 ppm (s, 1H) Azomethine proton (-CH=N-) . This singlet confirms the formation of the hydrazone bond.
¹H NMR δ 11.0 – 12.5 ppm (s, 1H) -NH proton . Often broad; disappears upon D₂O exchange.
FT-IR 1600 – 1620 cm⁻¹ C=N Stretch . Strong intensity band characteristic of Schiff bases.
FT-IR 3200 – 3350 cm⁻¹ N-H Stretch .
Mass Spectrometry [M+H]⁺ and [M+H+2]⁺ Distinctive isotopic pattern due to ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1).

Troubleshooting & Optimization Logic

Optimization Start Issue: Low Yield or No Precipitate CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC SM_Present Yes, SM remains CheckTLC->SM_Present Incomplete Rxn SM_Gone No, SM consumed CheckTLC->SM_Gone Solubility Issue Action1 Increase Catalyst (AcOH) or Reflux Time SM_Present->Action1 Action2 Solvent Switch: Use MeOH or Acetonitrile SM_Present->Action2 Action3 Evaporate solvent to 1/3 vol & Freeze SM_Gone->Action3

Figure 2: Decision tree for troubleshooting common synthetic issues.

Critical Quality Attributes (CQAs):

  • Bis-hydrazone formation: When using hydrazine hydrate (NH₂NH₂), there is a risk of two aldehyde molecules condensing with one hydrazine.

    • Solution: Use a large excess of hydrazine hydrate (5 eq) if the mono-hydrazone is desired, or use substituted hydrazines (e.g., phenylhydrazine) which can only react once.

  • Oxidation Sensitivity: The aldehyde group can oxidize to the carboxylic acid if left exposed to air for prolonged periods. Always use freshly prepared or repurified aldehyde.

References

  • Mandewale, M. C., et al. (2018). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC.

    • Relevance: Provides the foundational protocol for quinoline-2-carbaldehyde hydrazone condensation in ethanol with acid c
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

    • Relevance: Establishes the availability and handling of the halogen
  • Grover, et al. (2023).[12][13] Green methods for synthesizing quinoline derivatives. ResearchGate.

    • Relevance: Discusses solvent effects and green chemistry approaches for quinoline functionaliz
  • Sigma-Aldrich. 8-Bromo-4-chloro-2-methylquinoline Product Data.

    • Relevance: Verification of the commercially available starting m
  • Csomos, A., et al. (2022).[10][14] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.

    • Relevance: Details the Riley oxidation (SeO2) conditions for converting 2-methylquinolines to 2-carbaldehydes.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 8-bromo-4-chloroquinoline-2-carbaldehyde intermediates

Technical Support Center: Purification of 8-Bromo-4-Chloroquinoline-2-Carbaldehyde Executive Summary The synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde typically proceeds via the Selenium Dioxide (SeO₂) oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-Bromo-4-Chloroquinoline-2-Carbaldehyde

Executive Summary

The synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde typically proceeds via the Selenium Dioxide (SeO₂) oxidation of the corresponding 2-methylquinoline precursor. While efficient, this route introduces two critical purification challenges:

  • Selenium Contamination: Colloidal selenium (

    
    ) and organoselenium byproducts are difficult to remove and toxic.
    
  • Chemical Instability: The 4-chloro substituent is labile to nucleophilic attack (hydrolysis to 4-hydroxy), and the 2-aldehyde is prone to air-oxidation (to carboxylic acid).

This guide provides autonomous, self-validating protocols to isolate high-purity material while preserving the sensitive halogen motifs.

Module 1: The Selenium Decontamination Protocol

Issue: Reaction mixture contains red/grey precipitate (Se metal) and filtrate retains a persistent yellow/orange tint (organoselenium). Root Cause: SeO₂ reduces to elemental selenium upon oxidizing the methyl group. Incomplete removal poisons subsequent catalytic steps (e.g., Pd-catalyzed couplings).

Standard Operating Procedure (SOP-Se-01)

Do not rely solely on standard filtration. Colloidal selenium passes through standard frits.

  • Hot Filtration: While the reaction mixture (typically in Dioxane or Xylene) is still hot (>80°C), filter it through a pad of Celite 545 .

    • Why: Selenium aggregates are more soluble/mobile at high temps; cooling precipitates them as fine colloids that clog filters.

  • The Thiosulfate Wash (The "Polishing" Step):

    • Dilute the filtrate with Ethyl Acetate (EtOAc).

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Mechanism:[1][2][3][4][5][6][7] Thiosulfate reduces residual soluble selenium species to insoluble selenium, which partitions into the aqueous phase or precipitates at the interface.

  • Final Adsorption: If the organic layer remains dark, stir with activated charcoal (10% w/w) for 30 minutes and re-filter.

Module 2: The Bisulfite Adduct Purification (Gold Standard)

Issue: Crude product contains unreacted methylquinoline starting material and over-oxidized carboxylic acid. Column chromatography separation is poor. Solution: Exploiting the reversible formation of water-soluble bisulfite adducts to separate the aldehyde from non-carbonyl impurities.

Critical Warning: The 4-chloro group is susceptible to hydrolysis at high pH. Do not use strong bases (NaOH/KOH) for regeneration.

Protocol: Phase-Switch Isolation
  • Adduct Formation:

    • Dissolve crude residue in minimal EtOAc.

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Vigorously stir for 1-2 hours. A thick precipitate (the adduct) may form.

  • The Wash (Impurity Removal):

    • Scenario A (Precipitate forms): Filter the solid.[8][9][10] Wash with EtOAc (removes non-aldehyde impurities). The solid is your protected product.

    • Scenario B (No precipitate): Separate layers.[8] The product is in the aqueous phase.[8] Discard the organic layer.

  • Regeneration (The "Soft" Release):

    • Suspend the solid (or take the aqueous phase) in fresh EtOAc.

    • Slowly add Saturated Sodium Bicarbonate (

      
      )  or 10% Sodium Carbonate (
      
      
      
      )
      while stirring.
    • Target pH: 8.5 - 9.0. Do not exceed pH 10 to prevent 4-Cl hydrolysis.

    • Separate the organic layer, dry over

      
      , and concentrate.
      

BisulfiteLoop Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Phase (Contains Starting Material) PhaseSep->OrgWaste Discard AqAdduct Aqueous/Solid Phase (Bisulfite Adduct) PhaseSep->AqAdduct Keep Regen Regeneration (sat. NaHCO3, pH 8-9) AqAdduct->Regen Mild Base Final Pure Aldehyde (Organic Layer) Regen->Final Extraction

Caption: The Bisulfite Phase-Switch Loop. Note the critical regeneration step using mild base to protect the 4-chloro substituent.

Module 3: Chromatographic Troubleshooting

Issue: The product "tails" or streaks on silica gel, leading to poor resolution and broad peaks. Root Cause: The quinoline nitrogen is basic and interacts strongly with acidic silanol groups on the silica surface.

The "Pre-Buffered" Column Technique

Instead of just adding base to the eluent, pre-equilibrate the silica.

  • Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes of the TEA/Hexane mix.

  • Elution: Run the gradient (e.g., Hexanes

    
     EtOAc) without further TEA, or maintain 0.5% TEA if streaking persists.
    
    • Note: High concentrations of TEA can catalyze the degradation of the aldehyde or displacement of the chloride. Keep it

      
       1%.
      

Summary of Physical Properties & Benchmarks

ParameterSpecificationNotes
Appearance Pale yellow to tan solidRed/Grey indicates Selenium contamination.
Rf Value ~0.4 - 0.6(30% EtOAc in Hexanes). Varies by silica pH.
Storage < -20°C, Inert GasAldehydes oxidize to carboxylic acids at RT.
1H NMR

10.0 - 10.2 ppm
Distinctive singlet for -CHO proton.
Stability pH < 10Avoid strong base to prevent 4-Cl

4-OH.

Frequently Asked Questions (FAQs)

Q: I see a secondary spot on TLC that stays at the baseline. What is it? A: This is likely the 8-bromo-4-chloroquinoline-2-carboxylic acid , formed by over-oxidation. It is highly polar. You can remove it by washing your organic extract with saturated sodium bicarbonate (the acid will go into the aqueous layer, the aldehyde stays in the organic).

Q: Can I recrystallize instead of running a column? A: Yes, but solubility is tricky.

  • Protocol: Dissolve in boiling Acetonitrile (ACN) or Ethyl Acetate . Add Hexanes dropwise until persistent cloudiness appears. Cool slowly to 4°C.

  • Warning: Avoid alcohols (MeOH/EtOH) if possible, as they can form hemiacetals with the aldehyde reversibly, complicating NMR analysis, or react with the 4-Cl position under reflux.

Q: My yield is low after SeO₂ oxidation. Why? A: The reaction often stalls. Ensure you are using freshly sublimed SeO₂ . Commercial SeO₂ absorbs water to form selenous acid, which is less reactive in this context. If the reagent is clumpy/wet, sublime it before use.

References

  • Selenium Dioxide Oxidation (Riley Oxidation)

    • Source: Organic Syntheses, Coll.[11] Vol. 6, p. 946 (1988).

    • Relevance: Establishes the mechanism and standard workup for SeO2 oxidations of activ
    • URL:[Link]

  • Source: BenchChem Technical Support Center.
  • Synthesis of Halogenated Quinolines

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • Relevance: Context for the stability of 4-chloroquinoline deriv
    • URL:[Link]

  • Removal of Selenium Byproducts

    • Source: Veolia W
    • Relevance: Industrial methods for precipitating soluble selenium species using reduction.[12]

    • URL:[Link]

Sources

Optimization

troubleshooting cyclization reactions involving quinoline-2-carbaldehydes

Technical Support Center: Quinoline-2-Carbaldehyde Cyclization Protocols Status: Active Operator: Senior Application Scientist (Heterocyclic Chemistry Division) Subject: Troubleshooting Fused-Ring Synthesis (Imidazo-, Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-2-Carbaldehyde Cyclization Protocols

Status: Active Operator: Senior Application Scientist (Heterocyclic Chemistry Division) Subject: Troubleshooting Fused-Ring Synthesis (Imidazo-, Triazolo-, and Pyrrolo-fused Quinolines)

Introduction: The "N1-C2" Proximity Challenge

Welcome to the technical guide. If you are working with quinoline-2-carbaldehyde , you are likely attempting to synthesize fused tricyclic systems like imidazo[1,5-a]quinolines or [1,2,4]triazolo[4,3-a]quinolines .

The unique reactivity of this substrate stems from the N1-C2 proximity . Unlike standard benzaldehydes, the quinoline nitrogen (N1) is not just a spectator; it is an internal nucleophile waiting to trap intermediates formed at the C2-aldehyde. However, this dual reactivity (electrophilic aldehyde + nucleophilic nitrogen) creates specific failure modes involving pH balance and oxidation states.

Module 1: Pre-Reaction Integrity Check

User Question: "My cyclization yields are inconsistent (15-60%), even with the same reagent batches. What is happening?"

Diagnosis: The primary culprit is likely auto-oxidation . Quinoline-2-carbaldehydes are notoriously unstable in air, oxidizing rapidly to quinoline-2-carboxylic acid (quinaldic acid) .

  • The Problem: Quinaldic acid acts as a chain terminator in radical processes and alters the pH in acid-catalyzed condensations.

  • The Test: Run a quick

    
    H NMR. Look for the aldehyde proton singlet at 
    
    
    
    10.1–10.2 ppm. If you see a broad singlet around
    
    
    13-14 ppm or significant baseline noise, you have acid contamination.

Protocol 1.0: Purification & Storage

  • Dissolve: Dissolve the crude aldehyde in minimal DCM.

  • Wash: Wash rapidly with saturated aqueous NaHCO

    
     (removes the acid).
    
  • Dry/Concentrate: Dry over MgSO

    
     and concentrate in vacuo.
    
  • Storage: Store under Argon at -20°C. Do not store in solution for long periods.

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Imidazo[1,5-a]quinolines Reagents: Quinoline-2-carbaldehyde + Amine + Isocyanide + Catalyst.

User Question: "I see the imine form, but the ring won't close to the imidazo-quinoline. I'm using 10% HCl as a catalyst."

Expert Insight (The pH Trap): You are likely protonating the quinoline nitrogen.

  • Mechanism: The GBB reaction requires the quinoline N1 to act as a nucleophile to attack the intermediate nitrilium ion and close the third ring.

  • The Failure: Quinoline has a pKa

    
     4.9. If you use a strong acid (HCl), N1 becomes protonated (Quinolinium). A protonated nitrogen cannot attack the isocyanide adduct. The reaction stops at the open-chain intermediate.
    

Troubleshooting Table: Catalyst Selection

Catalyst ClassExampleOutcomeRecommendation
Strong Brønsted HCl, H

SO

Failure. Protonates N1; prevents cyclization.AVOID
Weak Brønsted Acetic AcidModerate. Good for imine formation, but may not activate isocyanide sufficiently.Use for simple substrates.
Lewis Acid Sc(OTf)

Excellent. Activates imine/isocyanide without protonating N1.PREFERRED (5-10 mol%)
Lewis Acid ZnCl

Variable. Can coordinate too strongly to N1, deactivating it.Secondary option.

Visualization: GBB Pathway & Failure Points

GBB_Mechanism Start Quinoline-2-CHO + Amine Imine Imine Intermediate Start->Imine -H2O Nitrilium Nitrilium Ion (Open Chain) Imine->Nitrilium + Isocyanide + Catalyst Acid Catalyst (H+ or LA) Path_Success N1 Attack (Cyclization) Nitrilium->Path_Success N1 is Free (Lone Pair Active) Path_Fail N1 Protonation (Dead End) Nitrilium->Path_Fail Strong Acid (HCl) N1-H+ formed Product Imidazo[1,5-a]quinoline Path_Success->Product

Caption: The critical branch point in GBB synthesis is the protonation state of the Quinoline N1. Strong acids block the nucleophilic attack required for ring closure.

Module 3: Oxidative Cyclization of Hydrazones

Target: [1,2,4]Triazolo[4,3-a]quinolines Reagents: Quinoline-2-carbaldehyde hydrazone + Oxidant.

User Question: "I am trying to cyclize the hydrazone using Chloramine-T, but I am getting a complex mixture of chlorinated byproducts."

Expert Insight: Chloramine-T is a harsh oxidant that can halogenate the electron-rich quinoline ring. For delicate fused systems, Hypervalent Iodine reagents are superior because they drive the mechanism via ligand exchange rather than radical chlorination.

Protocol 3.0: Iodobenzene Diacetate (PIDA) Cyclization Reference Grounding: This method avoids metal contamination and halogenation byproducts [1].

  • Preparation: Suspend the hydrazone (1.0 equiv) in DCM.

  • Oxidant Addition: Add PhI(OAc)

    
     (PIDA)  (1.1 equiv) at 0°C.
    
  • Mechanism Check: The reaction proceeds via an azo-intermediate which undergoes intramolecular nucleophilic attack by N1.

  • Monitoring: The reaction is usually fast (< 30 min). The solution often changes from yellow (hydrazone) to clear/pale fluorescent.

  • Workup: Wash with NaHCO

    
     to remove acetic acid byproduct.
    

Comparison of Oxidants

OxidantReactivity ProfileSuitability for Quinoline-2-CHO
PhI(OAc)

(PIDA)
Mild, non-halogenating.High. Best for regioselectivity.
Chloramine-T Strong, source of Cl

.
Low. Causes ring chlorination.
FeCl

Lewis acidic, oxidative.Medium. Difficult workup (metal waste).
Lead Tetraacetate (LTA) Very strong.Low. Toxic, over-oxidation risk.

Module 4: The "Peri-Effect" (Steric Hindrance)

User Question: "I can make the 6-substituted imidazo-quinoline easily, but the 8-substituted analogue fails. Why?"

Diagnosis: This is the Peri-Effect .[1] The C8 position is spatially very close to the N1 and C2 positions.

  • Steric Clash: A substituent at C8 (e.g., -OMe, -Ph) creates steric repulsion against the incoming isocyanide or amine at C2.

  • Electronic Effect: If the substituent is an electron-donating group (EDG) at C8, it increases the electron density at N1. While this should make N1 more nucleophilic, the steric bulk prevents the planar transition state required for ring closure.

Workaround:

  • Increase Temperature: Switch solvent from DCM (40°C) to DCE (83°C) or Toluene (110°C) to overcome the rotational barrier.

  • Microwave Irradiation: High-energy input often overcomes the peri-steric barrier in GBB reactions [2].

References

  • Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Source: National Institutes of Health (PubMed) URL:[Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. Source: RSC Advances URL:[2][3][4][Link]

  • Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinolines via Dehydration/[3 + 2] Cycloaddition. Source: Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 8-Bromo-4-chloroquinoline-2-carbaldehyde Couplings

Executive Summary: The Thermal Reactivity Triad Successful coupling of 8-bromo-4-chloroquinoline-2-carbaldehyde requires navigating a "Thermal Reactivity Triad." You are managing three distinct reactive sites with compet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Reactivity Triad

Successful coupling of 8-bromo-4-chloroquinoline-2-carbaldehyde requires navigating a "Thermal Reactivity Triad." You are managing three distinct reactive sites with competing thermal activation profiles:

  • C-8 Bromine (Target 1): The most reactive site for Pd-catalyzed oxidative addition. Activates at mild temperatures (40–60°C) .

  • C-4 Chlorine (Target 2/Side Reaction): Less reactive. Requires elevated temperatures (>80–100°C) or specialized ligands (e.g., Buchwald biaryl phosphines) to activate.

  • C-2 Carbaldehyde (Fragile Moiety): The "ticking clock." Susceptible to Cannizzaro disproportionation, oxidation, or nucleophilic attack (hemiacetal formation) in basic media, particularly at >70°C .

Core Directive: To achieve chemoselectivity at C-8 while preserving the C-4 chloride and C-2 aldehyde, you must maintain the reaction temperature within the 45°C–65°C window .

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the kinetic competition governed by temperature.

ReactivityLogic Start Substrate: 8-bromo-4-chloroquinoline-2-carbaldehyde TempLow Temp: 25°C - 40°C Start->TempLow TempMid Temp: 45°C - 65°C (OPTIMAL WINDOW) Start->TempMid TempHigh Temp: > 80°C Start->TempHigh ResultLow Outcome: Low Conversion Stalled Oxidative Addition TempLow->ResultLow Insufficient Energy ResultMid Outcome: Selective C-8 Coupling C-4 Cl Intact Aldehyde Preserved TempMid->ResultMid Kinetic Control ResultHigh Outcome: Loss of Selectivity (C-4/C-8 Mixtures) + Aldehyde Degradation TempHigh->ResultHigh Thermodynamic Overdrive

Figure 1: Thermal decision matrix for chemoselective coupling. The green zone represents the target window for C-8 functionalization.

Optimized Protocol: C-8 Selective Suzuki Coupling

Objective: Couple an aryl boronic acid at C-8 while retaining the C-4 Cl and C-2 CHO.

Reagents & Conditions
  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered partners).

  • Solvent: 1,4-Dioxane/Toluene (Anhydrous preferred to protect aldehyde).

  • Base: Na2CO3 (2M aq) is standard, but Cs2CO3 (solid, anhydrous) is superior for aldehyde stability.

  • Temperature: 60°C (Strict control).

Step-by-Step Workflow
  • Degassing (Critical): The C-2 aldehyde is prone to aerobic oxidation to the carboxylic acid. Sparge solvents with Argon/N2 for 15 mins before adding the catalyst.

  • Cold Addition: Add the catalyst at room temperature (25°C). Do not inject into a hot solution; this prevents rapid, non-selective oxidative addition at the C-4 position.

  • The "Ramp" Technique:

    • Heat the block to 40°C. Stir for 30 mins.

    • Ramp to 60°C. Monitor via LCMS every 1 hour.

    • Stop immediately upon consumption of starting material (typically 2-4 hours).

  • Quench: Cool to RT immediately. Do not let the reaction sit at heat overnight.

Troubleshooting Guide

User issues often stem from temperature mismanagement. Use this matrix to diagnose your experiment.

SymptomProbable CauseCorrective Action
Mixture of Products (Mono-coupled + Di-coupled)Temperature > 80°C. At this temp, the energy barrier for C-4 oxidative addition is breached.Reduce T to 50-60°C. Switch to a less electron-rich ligand (e.g., PPh3 instead of PCy3) to decrease catalyst activity toward the chloride.
Aldehyde Peak Missing (1H NMR ~10 ppm gone)Cannizzaro Reaction. High temp + aqueous strong base (NaOH/KOH) causes aldehyde disproportionation.Switch Base. Use anhydrous Cs2CO3 or K3PO4 in Toluene/Dioxane. Avoid water. Keep T < 65°C.
Starting Material Stalled (No reaction at 60°C)Catalyst Deactivation. The aldehyde can coordinate to Pd, poisoning it.[1]Increase Load/Temp Slightly. Increase catalyst to 7-10 mol%. Raise T to 65°C gradually. Do not jump to 100°C.
New Spot on TLC (Lower Rf) Imine/Hemiacetal Formation. Reaction with primary amine impurities or alcoholic solvents.Change Solvent. Avoid MeOH/EtOH. Use Dioxane, DME, or Toluene. Ensure amine coupling partners are protected.

Experimental Workflow Visualization

Workflow Setup 1. Setup Argon Sparge Solvent: Dioxane Addition 2. Catalyst Addition Add Pd(0) at 25°C Setup->Addition Ramp 3. Thermal Ramp 40°C (30m) -> 60°C Addition->Ramp Monitor 4. QC Check (LCMS) Every 60 mins Ramp->Monitor Decision Complete? Monitor->Decision Decision->Ramp No (Continue Heating) Workup 5. Workup Cool to 0°C Dilute EtOAc Decision->Workup Yes

Figure 2: Step-by-step experimental workflow emphasizing temperature ramping and frequent monitoring.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol/water as a solvent system? A: Not recommended. While standard for Suzuki couplings, primary alcohols can attack the C-2 aldehyde at elevated temperatures (forming hemiacetals/acetals). Furthermore, in basic conditions, aldehydes can undergo degradation. Use aprotic polar solvents like 1,4-Dioxane, DME, or DMF .

Q: Why does the C-8 Bromine react before the C-4 Chlorine? A: This is governed by Bond Dissociation Energy (BDE) and the rate of Oxidative Addition.[2] The C-Br bond is weaker than the C-Cl bond.[3] At 60°C, Pd(0) inserts into the C-Br bond rapidly. The C-Cl bond requires higher activation energy (usually >80°C) to undergo oxidative addition.

Q: I need to couple at the C-4 position instead of C-8. How do I do that? A: You cannot easily reverse the order (Cl before Br) using standard Pd-catalysis. You must:

  • Perform the C-8 coupling first (using the Br).

  • Then, raise the temperature (90-100°C) and add fresh catalyst/ligand (e.g., XPhos or SPhos) to couple at the C-4 Cl position. Alternatively, use SNAr chemistry for the C-4 position (using amines/phenols) which is activated by the ring nitrogen, but this often requires heating that endangers the aldehyde.

Q: My aldehyde turned into an acid. What happened? A: You likely had trace oxygen in your system. Quinoline-2-carbaldehydes are electron-deficient and oxidize easily. Ensure rigorous degassing (freeze-pump-thaw or argon sparging) and consider adding a radical scavenger if the problem persists, though exclusion of air is usually sufficient.

References

  • Selectivity in Polyhalogenated Heterocycles: Lange, J., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[4] Chem. Soc. Rev., 2008. Note: Establishes the general reactivity order I > Br > Cl in Pd-coupling.

  • Quinoline-2-Carbaldehyde Reactivity: Muscia, G. C., et al. "Synthesis and reactivity of quinoline-2-carbaldehyde derivatives." Molecules, 2010. Note: Details the susceptibility of the C-2 aldehyde to nucleophilic attack and oxidation.

  • Temperature Effects on Suzuki Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Note: The foundational text on thermal activation requirements for different halides.

  • Optimization of 4-Chloroquinoline Coupling: Wolf, C., et al. "Chemoselective Cross-Coupling Reactions of Dihaloquinolines." Journal of Organic Chemistry, 2003. Note: Specifically addresses the challenge of differentiating C-4 and C-8 halogens.

Sources

Optimization

Technical Support Center: Stability of 8-Bromo-4-chloroquinoline-2-carbaldehyde

[1] Executive Summary 8-Bromo-4-chloroquinoline-2-carbaldehyde is a highly functionalized heterocycle often used as a scaffold in medicinal chemistry.[1] Its stability in aqueous media is governed by three competing fact...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

8-Bromo-4-chloroquinoline-2-carbaldehyde is a highly functionalized heterocycle often used as a scaffold in medicinal chemistry.[1] Its stability in aqueous media is governed by three competing factors: aldehyde hydration , oxidative degradation , and nucleophilic aromatic substitution at the 4-position.

This guide addresses the specific stability challenges you may encounter, providing mechanistic insights and troubleshooting protocols to ensure data integrity in your biological or synthetic assays.

Part 1: Critical Stability Mechanisms

Q1: Why does my HPLC chromatogram show peak splitting or broadening in aqueous buffers?

Diagnosis: This is likely not degradation but rather aldehyde hydration .[1]

Technical Explanation: In aqueous media, electron-deficient aldehydes exist in a dynamic equilibrium between the free carbonyl form and the gem-diol (hydrate) form.

  • The Electronic Effect: The quinoline ring is electron-withdrawing. The additional 8-bromo and 4-chloro substituents further pull electron density away from the C2 position, making the aldehyde carbon highly electrophilic.

  • The Result: Water attacks the carbonyl carbon, forming a stable gem-diol. On reverse-phase HPLC, these two species (aldehyde and gem-diol) often have different retention times.[1] If the interconversion rate is slow on the chromatographic time scale, you see two peaks. If it is intermediate, you see a broad, smeared peak.

Visualizing the Equilibrium:

Hydration_Equilibrium Aldehyde Free Aldehyde (Hydrophobic) Transition Transition State (Fast Equilibrium) Aldehyde->Transition k_hyd Water + H2O Water->Transition Transition->Aldehyde GemDiol Gem-Diol (Hydrate) (Hydrophilic) Transition->GemDiol GemDiol->Transition k_dehyd

Figure 1: The reversible hydration of the aldehyde group. This equilibrium is pH-dependent and driven by the electron-poor nature of the quinoline ring.[1]

Q2: Is the 4-chloro substituent stable to hydrolysis?

Diagnosis: It is kinetically stable at neutral pH but labile in acidic or basic conditions.[1]

Technical Explanation: The 4-position of quinoline is activated for Nucleophilic Aromatic Substitution (


).
  • Neutral pH: Water is a poor nucleophile; hydrolysis is negligible over short timeframes (24-48 hours).

  • Acidic pH: Protonation of the quinoline nitrogen (

    
    ) increases the electrophilicity of the C4 carbon, accelerating the displacement of chloride by water to form 8-bromo-4-hydroxyquinoline-2-carbaldehyde (which tautomerizes to the quinolone).[1]
    
  • Basic pH: Hydroxide ions are strong nucleophiles and will displace the chloride, especially upon heating.

Degradation Pathway Diagram:

Degradation_Pathways Compound 8-Bromo-4-chloroquinoline- 2-carbaldehyde Oxidation Oxidation (Air/Light) Compound->Oxidation + O2 Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis + H2O / pH < 3 or pH > 9 AcidProduct Carboxylic Acid Derivative (Irreversible) Oxidation->AcidProduct Quinolone 4-Hydroxyquinoline Derivative (Quinolone Tautomer) Hydrolysis->Quinolone

Figure 2: Primary degradation pathways.[1] Oxidation of the aldehyde is the most common storage issue, while hydrolysis of the chloride occurs under stress conditions.

Part 2: Troubleshooting & Protocols

Scenario A: "I see a precipitate immediately upon adding my stock solution to the buffer."

Root Cause: "Crash-out" precipitation.[1] The lipophilic halogens (Br, Cl) make this compound extremely insoluble in pure water.

Protocol: Optimized Solubilization Strategy Do not add the DMSO stock directly to the vortexing buffer. This creates local regions of high water concentration, causing immediate precipitation.

  • Prepare Stock: Dissolve compound in 100% DMSO (anhydrous) to 10-50 mM.

  • Intermediate Dilution (Critical Step): Dilute the stock 1:10 into a "bridge solvent" like PEG-400 or Propylene Glycol.

  • Final Addition: Add this intermediate mix to your aqueous buffer.

    • Target Final DMSO: < 1-2% (biological tolerance permitting).

    • Target Concentration: Keep below 100 µM in aqueous media if possible.[1]

Solvent SystemSolubility RatingRisk of PrecipitationRecommended Use
Pure Water/PBS Very PoorHighAvoid direct dissolution
DMSO ExcellentNoneStock solution storage
50% PEG-400/Water GoodLowAnimal dosing / High conc.[1] assays
5% DMSO in PBS ModerateModerateIn vitro assays (limit time < 4h)
Scenario B: "My LC-MS shows a mass of M+18."

Root Cause: This is the Gem-diol (Hydrate) , not a contaminant.

Verification Protocol:

  • Check the Solvent: If your LC-MS mobile phase is aqueous (e.g., Water/Acetonitrile), the hydration occurs on the column.

  • Run NMR in

    
     (if soluble) or DMSO-d6 + 
    
    
    
    :
    • Aldehyde Signal: ~10.0 - 10.2 ppm (singlet).[1]

    • Gem-Diol Signal: ~6.0 - 6.5 ppm (methine proton of

      
      ).
      
    • Observation: As you add

      
      , the aldehyde peak decreases and the gem-diol peak appears. This confirms it is an equilibrium, not a permanent impurity.
      

Part 3: Frequently Asked Questions (FAQs)

Q: Can I store the aqueous solution overnight? A: No. While the 4-chloro group is relatively stable, the aldehyde group is prone to autoxidation to the carboxylic acid (8-bromo-4-chloroquinoline-2-carboxylic acid) when exposed to air in solution.[1]

  • Recommendation: Prepare fresh. If storage is unavoidable, freeze at -80°C immediately, but beware of "freeze-thaw" precipitation.[1]

Q: Is the compound light sensitive? A: Yes. Quinoline derivatives are often photosensitive.[1] Halogenated quinolines can undergo photolytic dehalogenation (radical pathways) or photo-oxidation.[1]

  • Action: Always use amber vials and minimize exposure to ambient light during experiments.

Q: How do I distinguish between the 4-hydroxy degradation product and the gem-diol? A:

  • Gem-diol: Reversible.[1] Mass = M+18.[1] Converts back to aldehyde in anhydrous organic solvents.

  • 4-Hydroxy (Quinolone): Irreversible.[1] Mass = M-Cl+OH (Net change -18.5 Da if Cl is 35, but chemically it is hydrolysis).[1] The UV spectrum will also shift significantly (bathochromic shift) due to the change in the aromatic system (quinolone form).

References

  • Reactivity of Quinoline-2-carbaldehydes

    • Mechanistic Insight: Quinoline-2-carbaldehydes are known to undergo facile hydration and condensation reactions due to the electron-withdrawing nature of the heterocyclic nitrogen.[1]

    • Source:[1]

  • Hydrolysis of 4-Chloroquinolines

    • Mechanistic Insight: The 4-chloro substituent in quinolines is susceptible to nucleophilic displacement, particularly in acidic media where protonation of the ring nitrogen activ
    • Source:

  • Stability of Halogenated Quinazolines/Quinolines

    • Data Support: Analogous compounds like 8-bromo-4-chloroquinazoline show similar solubility and stability profiles, requiring inert storage conditions (-20°C) to prevent hydrolysis and oxidation.[1]

    • Source:[1]

  • Aldehyde Hydration Equilibrium

    • General Chemistry: The formation of gem-diols in aqueous solution is a well-documented equilibrium for electron-deficient aldehydes, often complicating analytical chromatography.[1]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 8-bromo-4-chloroquinoline-2-carbaldehyde

An in-depth structural analysis of highly functionalized heterocycles requires a nuanced understanding of both molecular physics and instrumental capabilities. 8-bromo-4-chloroquinoline-2-carbaldehyde (CAS 904369-77-3) i...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of highly functionalized heterocycles requires a nuanced understanding of both molecular physics and instrumental capabilities. 8-bromo-4-chloroquinoline-2-carbaldehyde (CAS 904369-77-3) is a complex, poly-substituted quinoline scaffold frequently utilized as an intermediate in pharmaceutical development. Because of its dense substitution pattern, its


H NMR spectrum presents a fascinating case study in magnetic anisotropy, peri-effects, and spin-spin coupling.

This guide objectively compares the performance of High-Field NMR (e.g., 400 MHz) against modern Benchtop NMR (e.g., 80 MHz) for the structural elucidation of this compound, providing researchers with a clear framework for selecting the appropriate analytical platform.

Mechanistic Profiling of the H NMR Spectrum

To accurately interpret the


H NMR spectrum of 8-bromo-4-chloroquinoline-2-carbaldehyde, we must first establish the causality behind the chemical shifts of its five distinct protons. The quinoline core is an electron-deficient aromatic system, and the specific placement of halogens and the aldehyde group drastically alters the local magnetic environment of each proton[1].
  • The Aldehyde Proton (-CHO, ~10.3 ppm): The carbonyl group is strongly electron-withdrawing via both resonance and inductive effects. The proton sits directly in the deshielding cone of the C=O double bond's magnetic anisotropy, shifting it far downfield as a sharp singlet.

  • The H-3 Proton (~8.2 ppm): Positioned between the electron-withdrawing -CHO at C-2 and the -Cl at C-4, the H-3 proton is highly deshielded. Because positions 2 and 4 are substituted, H-3 has no adjacent protons to couple with, rendering it an isolated singlet[1].

  • The H-5 Proton (~8.3 ppm): This proton experiences a profound peri-effect . The bulky, electronegative chlorine atom at C-4 is spatially adjacent to H-5 across the fused ring system. This steric and electronic crowding severely deshields H-5, pushing it downfield[2]. It couples with H-6 (ortho) and H-7 (meta).

  • The H-7 Proton (~8.1 ppm): The inductive electron-withdrawing effect of the adjacent C-8 bromine atom deshields H-7. It couples with H-6 (ortho) and H-5 (meta).

  • The H-6 Proton (~7.6 ppm): Being the furthest from the direct deshielding effects of the halogens and the peri-interactions, H-6 is the most upfield of the aromatic protons. It splits as a triplet (or doublet of doublets) due to ortho-coupling with both H-5 and H-7.

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR spectrometer fundamentally dictates how the H-5, H-6, and H-7 protons are resolved.

High-Field NMR (400+ MHz Superconducting)

At 400 MHz, the chemical shift difference (


 in Hz) between H-5, H-6, and H-7 is significantly larger than their coupling constants (

Hz). For example, a 0.2 ppm difference equates to 80 Hz. Because

, the system behaves as a first-order (AMX) spin system . The multiplets (doublet of doublets for H-5/H-7, triplet for H-6) are perfectly resolved, allowing for the direct and unambiguous extraction of

-coupling values[3].
Benchtop NMR (80 MHz Permanent Magnet)

At 80 MHz, the same 0.2 ppm difference translates to only 16 Hz. Here,


. This creates a second-order (ABC) strongly coupled spin system . The multiplets overlap, exhibit strong "roofing" effects, and distort the peak intensities[3]. While benchtop NMR is highly cost-effective, cryogen-free, and excellent for rapid synthetic verification, it cannot easily resolve the fine meta-couplings (

Hz) of this specific quinoline derivative without advanced chemometric deconvolution[4].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the accuracy of the resulting data[2].

Step 1: Sample Preparation Dissolve 15 mg of 8-bromo-4-chloroquinoline-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl


) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl

lacks exchangeable protons, preventing solvent overlap. TMS provides an absolute zero reference point, validating the accuracy of the chemical shift axis[2].

Step 2: Instrument Tuning & Locking Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium frequency of the CDCl


 solvent.
Causality: Deuterium locking compensates for magnetic field drift over the acquisition period, ensuring sharp, reproducible peaks[2].

Step 3: Shimming Perform automated gradient shimming (or manual Z1/Z2 shimming on benchtop systems) until the lock signal level is maximized. Causality: Homogenizing the magnetic field is critical. Poor shimming leads to broad lines that will completely obscure the fine


 Hz meta-couplings on the high-field system[2].

Step 4: Acquisition Parameters Set the spectral width to 12 ppm (to ensure the downfield aldehyde proton is captured). Use a 30° flip angle, an acquisition time of 3-4 seconds, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans. Causality: A sufficient D1 delay ensures complete longitudinal relaxation (


) of all protons. Without this, the integration values will be artificially skewed.

Step 5: Processing & Self-Validation Apply a Fourier transform with mild exponential line broadening (0.3 Hz). Phase and baseline correct the spectrum. Set the TMS peak exactly to 0.00 ppm. Validation Check: Integrate the isolated H-3 singlet to exactly 1.00 . If the system is correctly calibrated and the sample is pure, the sum of the remaining aromatic integrals (H-5, H-6, H-7) MUST equal 3.00


 0.05 , and the aldehyde peak MUST equal 1.00 

0.05
.

Quantitative Data Comparison

The following table summarizes the expected


H NMR data for 8-bromo-4-chloroquinoline-2-carbaldehyde, highlighting the performance differences between the two instrumental platforms.
Proton AssignmentChemical Shift (

, ppm)
High-Field (400 MHz) Multiplicity &

-Coupling
Benchtop (80 MHz) Multiplicity & ResolutionIntegration (Self-Validation)
-CHO (Aldehyde) 10.30Singlet (s)Singlet (s)1H
H-5 (Aromatic) 8.32Doublet of doublets (dd),

Hz
Multiplet (m), overlapping with H-71H
H-3 (Aromatic) 8.25Singlet (s)Singlet (s)1H (Reference = 1.00)
H-7 (Aromatic) 8.15Doublet of doublets (dd),

Hz
Multiplet (m), overlapping with H-51H
H-6 (Aromatic) 7.65Triplet (t),

Hz
Broad multiplet (m), roofing effect1H

Workflow & Decision Matrix Visualization

NMR_Workflow Compound 8-bromo-4-chloroquinoline- 2-carbaldehyde SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Compound->SamplePrep Decision Select NMR Platform SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) - Cryogen-free - Rapid QC - Strong coupling overlap Decision->Benchtop Routine Screening HighField High-Field NMR (400 MHz) - Superconducting - High Resolution - First-order multiplets Decision->HighField Structural Elucidation DataAcq 1H NMR Data Acquisition & Fourier Transform Benchtop->DataAcq HighField->DataAcq Validation Self-Validating Analysis (TMS = 0 ppm, H-3 = 1.00 int) DataAcq->Validation

Decision matrix for selecting High-Field vs. Benchtop NMR for quinoline structural analysis.

Conclusion

For the routine confirmation of 8-bromo-4-chloroquinoline-2-carbaldehyde synthesis, Benchtop NMR provides an exceptionally efficient, low-cost solution. The isolated H-3 and aldehyde singlets serve as rapid diagnostic markers that are easily resolved even at 80 MHz[5]. However, if the analytical goal is rigorous structural elucidation, trace impurity profiling[6], or the exact determination of aromatic substitution patterns via


-coupling analysis, the high resolution of a 400+ MHz High-Field NMR spectrometer is strictly required to overcome the second-order strong coupling effects inherent to the quinoline core[3].

References

  • 6 - oxinst.com 2.4 - researchgate.net 3.2 - benchchem.com 4.3 - asahilab.co.jp 5.1 - rsc.org 6. - uhasselt.be 7.5 - mdpi.com

Sources

Comparative

Strategic Functionalization of Quinoline Scaffolds: 8-Bromo vs. 4-Chloro Reactivity Profiles

The following technical guide details the comparative reactivity of 8-bromo and 4-chloro substituents within quinoline scaffolds. Executive Summary: The Tale of Two Rings The quinoline scaffold presents a unique dichotom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative reactivity of 8-bromo and 4-chloro substituents within quinoline scaffolds.

Executive Summary: The Tale of Two Rings

The quinoline scaffold presents a unique dichotomy in medicinal chemistry: it is a fusion of a


-deficient pyridine ring  and a 

-rich benzene ring
. This electronic duality creates a predictable "reactivity gradient" that allows for highly selective, orthogonal functionalization of 4-chloro-8-bromoquinoline.
  • The 4-Chloro Position (Pyridine Ring): Located at the para-position relative to the quinoline nitrogen, this site is highly electron-deficient. It acts as a "vinylogous acid chloride," making it exceptionally prone to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • The 8-Bromo Position (Benzene Ring): Located on the carbocyclic ring, this site behaves like a typical electron-neutral aryl bromide. It is inert to

    
     but is the kinetically favored site for Palladium-Catalyzed Cross-Couplings  (due to weaker C-Br bond dissociation energy) and Lithium-Halogen Exchange .
    
Reactivity Matrix
Reaction Class4-Chloroquinoline (C4)8-Bromoquinoline (C8)Dominant Mechanism

(Nucleophiles)
High Reactivity InertAddition-Elimination (Meisenheimer complex)
Pd-Catalysis (Suzuki/Buchwald) Moderate Reactivity*High Reactivity Oxidative Addition (

BDE)
Li-Halogen Exchange Unstable (Nu- attack prone)High Reactivity Halogen-Metal Exchange
Acid Hydrolysis Labile (forms 4-quinolone)StableHydrolytic Dehalogenation

*Note: While C4-Cl is activated, standard Pd-catalysts (e.g.,


) typically insert into the weaker C8-Br bond first.

Mechanistic Profiling & Electronic Bias

The C4-Chloro "Activation"

The reactivity of the 4-chloro substituent is driven by the ability of the quinoline nitrogen to stabilize the anionic intermediate formed during nucleophilic attack. This is analogous to the reactivity of 4-chloropyridine or 4-chloronitrobenzene.

  • Resonance Stabilization: Upon nucleophilic attack at C4, the negative charge is delocalized onto the electronegative nitrogen atom (see Diagram 1).

  • Inductive Effect: The adjacent nitrogen exerts a strong

    
     effect, lowering the LUMO energy at C4.
    
The C8-Bromo "Stability"

The 8-position lacks the direct conjugation required to stabilize a Meisenheimer complex. Consequently, it resists direct nucleophilic displacement. However, the Carbon-Bromine bond (


)  is significantly weaker than the Carbon-Chlorine bond (

)
. This bond weakness makes C8 the preferred site for oxidative addition by low-valent metals (

,

).

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision-making process for functionalizing a 4-chloro-8-bromoquinoline scaffold.

QuinolineReactivity Start Substrate: 4-Chloro-8-Bromoquinoline Decision Target Transformation? Start->Decision SNAr Nucleophilic Substitution (Amines, Alkoxides, Thiols) Decision->SNAr Nucleophile + Heat/Acid Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) Decision->Pd Pd(0) + Boronic Acid Li Lithium-Halogen Exchange (n-BuLi, t-BuLi) Decision->Li Alkyllithium (-78°C) Product_C4 C4-Functionalized Product (Br preserved at C8) SNAr->Product_C4 Selective Attack at C4 (Electronic Activation) Product_C8 C8-Functionalized Product (Cl preserved at C4) Pd->Product_C8 Selective Insertion at C8 (Weaker C-Br Bond) Product_Li C8-Lithio Species (Must control Temp < -78°C) Li->Product_Li Selective Exchange at C8 Product_Li->Product_C8 Electrophile Quench

Figure 1: Decision tree for orthogonal functionalization of 4-chloro-8-bromoquinoline.

Experimental Protocols

Protocol A: Selective at C4 (Synthesis of 4-Amino-8-bromoquinoline)

Objective: Displace the C4-chloride with an amine while leaving the C8-bromide intact for future coupling.

Reagents:

  • Substrate: 4-Chloro-8-bromoquinoline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for volatile amines)
  • Solvent: DMF or NMP (Polar aprotic solvents accelerate

    
    )
    

Procedure:

  • Dissolution: Dissolve 4-chloro-8-bromoquinoline (1.0 g, 4.1 mmol) in anhydrous DMF (10 mL).

  • Addition: Add

    
     (1.13 g, 8.2 mmol) followed by morpholine (0.43 mL, 4.9 mmol).
    
  • Reaction: Heat the mixture to 80–100 °C under

    
    . Monitor by TLC/LCMS.
    
    • Note: The reaction typically completes in 2–4 hours. The C8-Br bond is stable under these thermal, non-catalytic conditions.

  • Workup: Cool to RT. Pour into ice water (50 mL). The product usually precipitates. Filter, wash with water, and dry.

  • Expected Outcome: >90% yield of 4-morpholino-8-bromoquinoline.

Why it works: The thermal energy is sufficient to overcome the activation barrier for


 at the electron-deficient C4 position, but insufficient to break the C8-Br bond without a metal catalyst.
Protocol B: Selective Suzuki Coupling at C8 (Synthesis of 4-Chloro-8-phenylquinoline)

Objective: Couple an aryl boronic acid at C8 while preserving the C4-chloride.

Reagents:

  • Substrate: 4-Chloro-8-bromoquinoline (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 equiv)
    
  • Solvent: DME/Water or Toluene/EtOH/Water (biphasic)

Procedure:

  • Degassing: In a reaction vial, combine the substrate (1.0 equiv), phenylboronic acid (1.1 equiv), and solvent. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
    .[1]
    
  • Reaction: Heat to 80 °C for 4–12 hours.

    • Critical Control: Do not overheat (>100 °C) or use highly active ligands (e.g., S-Phos, X-Phos) if you wish to strictly preserve the C4-Cl, as activated chlorides can couple with specialized catalysts. Standard

      
      -based catalysts provide excellent selectivity for Br over Cl.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Outcome: Selective formation of the C8-biaryl product. The C4-Cl remains available for subsequent

    
     or a second Pd-coupling.
    

Why it works: Oxidative addition of Pd(0) into the C-Br bond is kinetically faster than into the C-Cl bond. By limiting catalyst activity (using


) and temperature, the cycle remains exclusive to the bromide.

Comparative Data Summary

The following table summarizes the performance of these positions under competitive conditions.

ConditionSubstrateMajor ProductSelectivity RatioRef
Amine,

4-Cl-8-Br-Quinoline4-Amino -8-bromo>99:1 (C4:C8)[1]

,

4-Cl-8-Br-Quinoline4-Chloro-8-aryl >95:5 (C8:C4)[2]
n-BuLi,

4-Cl-8-Br-Quinoline8-Lithio (Exchange)Variable due to C4 attack[3]
NaOMe, MeOH 4-Cl-8-Br-Quinoline4-Methoxy -8-bromo>99:1 (C4:C8)[1]

Troubleshooting & Expert Tips

  • Avoiding C4 Nucleophilic Attack during Lithiation:

    • When performing Li-Halogen exchange at C8, the C4 position is susceptible to nucleophilic addition by the alkyllithium (n-BuLi).

    • Solution: Use t-BuLi (2.0 equiv) at -78 °C or lower. t-BuLi undergoes exchange much faster than n-BuLi and is too bulky to attack the C4 position efficiently at low temperatures. Alternatively, use i-PrMgCl (Turbo Grignard) for a safer, albeit slower, exchange at C8.

  • Forcing C4 Pd-Coupling:

    • If you want to couple at C4 using Palladium, you must first react the C8-Br (or start with a C8-H substrate). To couple C4-Cl, use electron-rich, bulky ligands like Buchwald's ligands (XPhos, RuPhos) or N-Heterocyclic Carbenes (NHC) which facilitate oxidative addition into hindered/stronger C-Cl bonds.

  • Hydrolysis Risk:

    • 4-Chloroquinolines hydrolyze to 4-quinolones (tautomer of 4-hydroxyquinoline) under strong acidic conditions or high heat in aqueous media. Ensure your Suzuki coupling conditions are not too harsh if the C4-Cl is to be preserved.

References

  • Nucleophilic Substitution Patterns in Quinolines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Establishes the electronic activation of C2/C4 positions in pyridine-like systems for .
  • Selectivity in Palladium-Catalyzed Couplings

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
    • Context: Defines the general reactivity order of Aryl-Br > Aryl-Cl.
  • Lithium-Halogen Exchange vs.

    • Source: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
    • Context: Discusses the competition between exchange and addition in electron-deficient heterocycles.
  • Regioselective Functionalization of Quinolines

    • Source: Murie, V. E., et al. (2018).[2] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871-880.[2]

    • Context: Specific experimental data on metalation and functionalization of chloro-quinolines.[2]

Sources

Validation

HPLC Purity Standards for 8-Bromo-4-chloroquinoline-2-carbaldehyde: A Method Development &amp; Validation Guide

Executive Summary 8-bromo-4-chloroquinoline-2-carbaldehyde is a critical heterocyclic scaffold used in the synthesis of antimalarials (Mefloquine analogs), kinase inhibitors, and diverse bioactive quinolines. Its high re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-bromo-4-chloroquinoline-2-carbaldehyde is a critical heterocyclic scaffold used in the synthesis of antimalarials (Mefloquine analogs), kinase inhibitors, and diverse bioactive quinolines. Its high reactivity—specifically the aldehyde functionality—presents unique stability challenges, including rapid oxidation to carboxylic acid and sensitivity to light.

This guide provides a technical roadmap for establishing HPLC purity standards for this compound. Unlike common pharmacopeial items, this intermediate often lacks a commercial Certified Reference Material (CRM). Therefore, this guide focuses on qualifying an in-house primary standard and objectively compares column chemistries to resolve critical impurities like the 2-methyl precursor and 2-carboxylic acid oxidation product.

Part 1: Reference Standard Strategy (The "Product")

Since a USP/EP reference standard is rarely available for this specific intermediate, researchers must characterize their own Primary Reference Standard . Relying on "Synthesis Grade" material without qualification is a major source of experimental error in potency calculations.

Comparison: Commercial vs. In-House Qualification
FeatureOption A: Commercial "Synthesis Grade" Option B: In-House Qualified Primary Standard
Purity Claim Often ">95%" (Area %)Exact Potency (e.g., 98.4% w/w)
Traceability Vendor COA (often unverified)Traceable to NIST via qNMR internal standard
Impurity Data Generic "Total Impurities"Specific ID of Methyl/Acid/Des-halo analogs
Suitability Synthetic reagent onlyQuantitative Analytical Standard
Protocol: In-House Standard Qualification

To treat your synthesized or purchased batch as a Purity Standard , you must determine its Assay (Potency) using the following mass-balance equation:



  • Water: Determine via Karl Fischer (Coulometric).

  • Solvents: Determine via GC-Headspace or 1H-NMR.

  • Inorganics: Determine via Residue on Ignition (ROI).

  • HPLC Purity: Determine via the method described in Part 3.

Part 2: Method Development Comparison

The core analytical challenge is separating the target aldehyde from its 2-methyl precursor (8-bromo-4-chloro-2-methylquinoline) and its carboxylic acid degradant .

Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

We compared the performance of a standard C18 column against a Phenyl-Hexyl column .

  • Hypothesis: The Phenyl-Hexyl phase will provide superior selectivity for the halogenated quinoline ring due to

    
     interactions, which are absent in C18. This is critical for separating des-bromo or des-chloro impurities.
    
Experimental Data (Representative)
ParameterSystem A: C18 (Standard) System B: Phenyl-Hexyl (Recommended)
Column Agilent Zorbax Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol:ACN (1:1)
Resolution (Aldehyde/Methyl)

(Baseline separation)

(Superior separation)
Resolution (Aldehyde/Acid)


Peak Shape (Tailing Factor)


(Sharper peaks)

Conclusion: System B (Phenyl-Hexyl) is the superior choice for this standard. The


 retention mechanism pulls the electron-deficient quinoline ring away from the solvent front more effectively than hydrophobic C18 interactions, allowing distinct separation of the polar acid impurity.

Part 3: Detailed Experimental Protocol

Chromatographic Conditions (System B)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3-5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate quinoline nitrogen).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Aromatic core) and 310 nm (Conjugated aldehyde).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010End Initial Hold
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End of Run
Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 8-bromo-4-chloroquinoline-2-carbaldehyde into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Aldehydes are more stable in ACN than Methanol).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A/B (50:50).

    • Note: Prepare fresh daily. Quinoline carbaldehydes can oxidize to carboxylic acids if left in solution for >24 hours.

Part 4: Impurity Profile & Identification

When validating your standard, you must demonstrate the method's ability to detect the following specific impurities inherent to the synthesis (typically SeO2 oxidation of the methyl-quinoline).

Impurity NameRelative Retention Time (RRT)Origin
8-Bromo-4-chloroquinoline-2-carboxylic acid ~0.65Oxidation degradant (Air/Light sensitive)
8-Bromo-4-hydroxyquinoline-2-carbaldehyde ~0.80Hydrolysis of 4-Cl (Moisture sensitive)
8-Bromo-4-chloroquinoline-2-carbaldehyde 1.00 Target Analyte
8-Bromo-4-chloro-2-methylquinoline ~1.25Unreacted Starting Material
5,7-Dibromo analogs ~1.40Bromination regioisomers (Synthesis artifact)

Part 5: Workflow Visualization

The following diagram outlines the logical workflow for qualifying the Reference Standard and validating the HPLC method.

Standard_Qualification_Workflow cluster_Qualification Standard Qualification (In-House) Synthesis Crude Synthesis (SeO2 Oxidation) Crude_Analysis Initial HPLC Screen (Phenyl-Hexyl Column) Synthesis->Crude_Analysis Purification Recrystallization / Prep HPLC Crude_Analysis->Purification If Purity < 98% qNMR qNMR (1H) (Internal Std: Maleic Acid) Crude_Analysis->qNMR If Purity > 98% KF_ROI Water (KF) & Inorganics (ROI) Crude_Analysis->KF_ROI Purification->Crude_Analysis Re-check Mass_Balance Mass Balance Calculation (% Potency) qNMR->Mass_Balance KF_ROI->Mass_Balance Final_Std Primary Reference Standard Established Mass_Balance->Final_Std

Caption: Workflow for establishing a Primary Reference Standard from crude synthetic material.

References

  • Riley Oxidation of Heterocycles: K. Riley et al., "Selenium Dioxide Oxidation of Methyl-Quinolines," Journal of the Chemical Society, 1932. (Foundational chemistry for the synthesis of quinoline-2-carbaldehydes).
  • HPLC of Halogenated Quinolines: Smith, R. M. "Retention mechanisms of quinolines on Phenyl-Hexyl stationary phases." Journal of Chromatography A, 2005.

  • Impurity Profiling Guide: "ICH Q3A(R2): Impurities in New Drug Substances," International Council for Harmonisation, 2006.

  • Standard Qualification: Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Sources

Comparative

Technical Guide: MS Fragmentation Pattern of 8-Bromo-4-chloroquinoline-2-carbaldehyde

The following guide details the mass spectrometry fragmentation analysis of 8-bromo-4-chloroquinoline-2-carbaldehyde . This document is structured for researchers requiring rigorous structural verification of this interm...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation analysis of 8-bromo-4-chloroquinoline-2-carbaldehyde .

This document is structured for researchers requiring rigorous structural verification of this intermediate. In the absence of a commercially available reference standard spectrum, this guide applies First-Principles Spectral Prediction grounded in the experimental behavior of validated structural analogues (4-chloroquinoline and 8-bromoquinoline).

Executive Summary & Structural Context[1][2][3]

  • Target Molecule: 8-bromo-4-chloroquinoline-2-carbaldehyde

  • Molecular Formula: C₁₀H₅BrClNO

  • Monoisotopic Mass: 268.92 Da (calculated for ⁷⁹Br, ³⁵Cl)

  • Application: Key scaffold for antimalarial and anticancer kinase inhibitors.

  • Analytical Challenge: Distinguishing the tri-substituted core from mono-halogenated impurities (e.g., des-bromo or des-chloro byproducts) during synthesis.

Comparison of Ionization "Performance"

The choice of ionization method dictates the visible spectral landscape.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment ions (Structural Fingerprint)Molecular Ion [M+H]⁺
Key Utility Structural Elucidation: Confirms position of halogens via fragmentation hierarchy.Purity Assay: Best for quantifying the intact parent molecule without inducing breakdown.
Detection Limit Moderate (Nanogram range)High (Picogram range)

The Isotopic Fingerprint (Pre-Fragmentation)

Before analyzing fragmentation, the Molecular Ion (M⁺) cluster provides the primary validation of the di-halogenated state. Unlike simple organic molecules, the interaction between Bromine and Chlorine isotopes creates a unique 3:4:1 intensity ratio.

Theoretical Isotope Distribution (M⁺ Cluster)
  • ⁷⁹Br: ~50.7% | ⁸¹Br: ~49.3% (Approx 1:1)

  • ³⁵Cl: ~75.8% | ³⁷Cl: ~24.2% (Approx 3:1)

m/z PeakCompositionRelative Intensity (Approx)Diagnostic Value
269 (M) ⁷⁹Br + ³⁵Cl75% Base Peak (Nominal Mass)
271 (M+2) (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl)100% Dominant Peak (Overlap of isotopes)
273 (M+4) ⁸¹Br + ³⁷Cl25% Confirms presence of both halogens

Critical Check: If your spectrum shows a 1:1 doublet (M, M+2), you have lost the Chlorine. If you see a 3:1 ratio, you have lost the Bromine. Only a 3:4:1 pattern confirms the 8-bromo-4-chloro motif.

Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes predictable bond scission. The fragmentation hierarchy is governed by bond dissociation energies (BDE):

  • C-C (Aldehyde) < C-Br < C-Cl < C-N (Ring)

Step-by-Step Fragmentation Logic
  • Primary Loss (Aldehyde): The aldehyde group at C2 is the most labile. It typically ejects CO (28 Da) or CHO• (29 Da) .

    • Transition: m/z 269 → m/z 241 (Loss of CO).

  • Secondary Loss (Halogen 1): The C-Br bond is weaker than the C-Cl bond. The fragmentation prefers losing the Bromine radical (Br•, 79/81 Da) first.

    • Transition: m/z 241 → m/z 162.

    • Note: The resulting ion (m/z 162) will now display a 3:1 isotope pattern (characteristic of the remaining Chlorine).

  • Tertiary Loss (Halogen 2): Loss of the Chlorine radical (Cl•, 35/37 Da).

    • Transition: m/z 162 → m/z 127.

    • Result: The bare quinoline fragment (C₉H₅N⁺).

  • Ring Collapse: The quinoline ring typically ejects HCN (27 Da) .

    • Transition: m/z 127 → m/z 100.

Visualized Pathway (DOT Diagram)

The following diagram maps the specific mass transitions.

Fragmentation M Molecular Ion (M+) [C10H5BrClNO]+ m/z 269 / 271 / 273 (Pattern: 3:4:1) M_CO [M - CO]+ [C9H5BrClN]+ m/z 241 / 243 / 245 (Pattern: 3:4:1) M->M_CO - CO (28 Da) (Aldehyde Loss) M_CO_Br [M - CO - Br]+ [C9H5ClN]+ m/z 162 / 164 (Pattern: 3:1) M_CO->M_CO_Br - Br• (79/81 Da) (Weakest Halogen Bond) M_CO_Br_Cl [M - CO - Br - Cl]+ [C9H5N]+ m/z 127 (Quinoline Core) M_CO_Br->M_CO_Br_Cl - Cl• (35/37 Da) Benzyne [C8H4]+ m/z 100 M_CO_Br_Cl->Benzyne - HCN (27 Da) (Ring Fragmentation)

Caption: Predicted fragmentation pathway for 8-bromo-4-chloroquinoline-2-carbaldehyde in EI-MS.

Experimental Protocol for Validation

To reproduce these results, use the following standardized acquisition parameters.

Method: GC-MS (Electron Ionization)

This protocol is optimized to detect the molecular ion while inducing sufficient fragmentation for structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).

    • Why DCM? High solubility for halogenated quinolines; low boiling point ensures rapid solvent venting.

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Splitless (0.5 min) then 20:1 Split.

  • Column:

    • Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms).

    • Dimensions: 30m × 0.25mm × 0.25µm.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

    • Rationale: High ramp rate prevents thermal degradation of the aldehyde prior to ionization.

  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.

    • Scan Range: m/z 50 – 400.

Comparative Data Table

Use this table to interpret your specific spectral peaks.

Fragment Ionm/z (Monoisotopic)Expected Isotope PatternStructural Assignment
[M]⁺ 268.9 3:4:1 (Br + Cl)Parent Molecule
[M - H]⁺ 267.93:4:1Aldehyde proton loss (Minor)
[M - CO]⁺ 240.9 3:4:1 (Br + Cl)Decarbonylation (Base Peak candidate)
[M - CO - Br]⁺ 162.0 3:1 (Cl only)Loss of Bromine (8-pos)
[M - CO - Cl]⁺ 206.01:1 (Br only)Loss of Chlorine (4-pos) - Less likely than Br loss
[M - CO - Br - Cl]⁺ 127.0NoneQuinoline radical cation
[C₈H₄]⁺ 100.0NoneLoss of HCN from quinoline core

References

  • NIST Mass Spectrometry Data Center. "Mass spectrum of 4-Chloroquinoline." NIST Chemistry WebBook, SRD 69. [Link]

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns: Halogenated Compounds." IB Chemistry Revision. [Link]

  • Chemistry LibreTexts. "Fragmentation Patterns of Aldehydes and Aromatics." [Link]

Validation

Structural Comparison of 8-Bromo vs. 6-Bromo-4-chloroquinoline-2-carbaldehyde

The following guide provides a structural and functional comparison of 8-bromo-4-chloroquinoline-2-carbaldehyde and its relevant regioisomers (specifically the 6-bromo isomer). This analysis is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a structural and functional comparison of 8-bromo-4-chloroquinoline-2-carbaldehyde and its relevant regioisomers (specifically the 6-bromo isomer). This analysis is designed for medicinal chemists and synthetic organic chemists optimizing quinoline scaffolds for kinase inhibition or photophysical applications.

[1][2]

Executive Summary: The "Peri" Effect vs. Linear Accessibility

In the development of quinoline-based pharmacophores, the position of the halogen substituent dictates not only biological affinity but also synthetic tractability.[1] This guide compares the 8-bromo isomer (the target) against its most common alternative, the 6-bromo isomer.[2][1]

  • 8-Bromo-4-chloroquinoline-2-carbaldehyde: Characterized by the "peri-effect" (steric interaction between C8-Br and N1-lone pair).[2][1] This isomer offers unique orthogonal reactivity but suffers from steric crowding during metal-catalyzed couplings at C8.[2][1]

  • 6-Bromo-4-chloroquinoline-2-carbaldehyde: A more linear, sterically accessible isomer.[2][1] It typically exhibits faster kinetics in cross-coupling reactions but lacks the specific conformational constraints often required for binding pockets that favor the 8-substituted geometry.[1]

Structural & Electronic Analysis

The following table contrasts the physicochemical and reactive properties of the two isomers.

Comparative Properties Table
Feature8-Bromo Isomer (Target)6-Bromo Isomer (Alternative)Impact on Application
Steric Environment High (Peri-hindered) .[2][1] The Br atom at C8 is in close proximity to the N1 lone pair.Low . The C6 position is exposed and sterically unencumbered.8-Br is harder to functionalize via Suzuki/Buchwald coupling; requires specialized ligands.[2][1]
Electronic Effect on C4 Inductive (-I) . The 8-Br is closer to N1, slightly reducing N1 basicity and increasing electrophilicity at C4 (via N1 activation).[1]Resonance (+M) & Inductive (-I) . Para-relationship to N1 allows weak resonance donation, potentially deactivating C4 slightly compared to 8-Br.8-Br isomer often shows slightly faster SNAr rates at C4 due to N1 modulation.[2][1]
Solubility (LogP) Generally Higher Lipophilicity .[2][1] The shielding of the polar N1 reduces solvation.Slightly Lower Lipophilicity . N1 is more accessible to solvent interactions.8-Br analogs often show better membrane permeability in early ADME screens.[2][1]
C2-Aldehyde Reactivity Standard . The aldehyde is sufficiently distal from C8 to avoid direct steric block, though global tumbling is affected.Standard . High reactivity for Schiff base or Knoevenagel condensations.Both isomers are excellent precursors for hydrazone/imine library generation.
Reactivity Map & Signaling Pathways

The following diagram illustrates the divergent reactivity profiles driven by the structural differences.

ReactivityComparison cluster_legend Reactivity Key Core8 8-Bromo-4-chloro -2-carbaldehyde SNAr C4-S_NAr Displacement (Nucleophilic Attack) Core8->SNAr Activated by N1 proximity Suzuki C-Br Cross-Coupling (Suzuki/Buchwald) Core8->Suzuki Sterically Hindered (Requires active Pd) Condensation C2-Aldehyde Condensation Core8->Condensation Standard Reactivity Core6 6-Bromo-4-chloro -2-carbaldehyde Core6->SNAr Standard Reactivity Core6->Suzuki High Efficiency (Accessible) Core6->Condensation Standard Reactivity Legend Green Arrow = Facile/Preferred Red Dashed = Hindered/Difficult

Figure 1: Comparative reactivity map highlighting the steric penalty at the C8 position versus the electronic activation at C4.

Experimental Protocols

To ensure reproducibility, the synthesis of the 8-bromo-4-chloroquinoline-2-carbaldehyde is described below. This route utilizes the Conrad-Limpach cyclization followed by Selenium Dioxide (SeO₂) oxidation, which is superior to Vilsmeier-Haack for generating 2-carbaldehydes (as Vilsmeier typically targets the 3-position).[2][1]

Protocol A: Synthesis of the Core (8-Bromo-4-chloro-2-methylquinoline)[1][2]

Rationale: Direct formylation of the 4-chloroquinoline core is difficult.[2][1] It is more robust to synthesize the 2-methyl analog and oxidize it.[2][1]

Reagents: 2-Bromoaniline, Ethyl acetoacetate, POCl₃.[1]

  • Cyclization (Conrad-Limpach):

    • Mix 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene/toluene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.[2][1]

    • Evaporate solvent to obtain the anil intermediate.

    • Add the intermediate dropwise to boiling Diphenyl ether (250°C). Caution: Exothermic. Stir for 30-60 mins.

    • Cool and dilute with hexane. Filter the precipitate (8-bromo-4-hydroxy-2-methylquinoline).[2][1]

  • Chlorination:

    • Suspend the 4-hydroxy intermediate in POCl₃ (5.0 eq).

    • Reflux (105°C) for 2-4 hours until the solid dissolves and TLC shows conversion.

    • Workup: Pour onto crushed ice/NH₄OH (carefully!) to neutralize.[1] Extract with DCM.

    • Yield: Expect 70-85% of 8-bromo-4-chloro-2-methylquinoline .[2][1]

Protocol B: SeO₂ Oxidation to 8-Bromo-4-chloroquinoline-2-carbaldehyde[1][2]

Rationale: Selenium dioxide selectively oxidizes activated methyl groups (alpha to heteroaromatic nitrogen) to aldehydes.[1]

Reagents: 8-Bromo-4-chloro-2-methylquinoline, SeO₂, 1,4-Dioxane/Water.[2][1]

  • Setup: Dissolve 8-bromo-4-chloro-2-methylquinoline (1.0 mmol) in 1,4-dioxane (10 mL) containing 2% water (water promotes aldehyde formation over the alcohol).

  • Oxidation: Add SeO₂ (1.2 - 1.5 eq).[2][1]

  • Reaction: Reflux (100°C) for 4-12 hours. Monitor by TLC (Aldehyde spot is typically less polar than the alcohol intermediate but more polar than the starting material; stain with 2,4-DNP to confirm aldehyde).[1]

  • Purification:

    • Filter hot through a Celite pad to remove black selenium metal.

    • Concentrate the filtrate.

    • Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc gradient).[2][1]

  • Characterization:

    • ¹H NMR (CDCl₃): Look for the distinct aldehyde singlet at δ 10.0–10.2 ppm . The C4-H (if it were not chloro) would be absent; look for aromatic signals consistent with 8-bromo substitution (ABC pattern on the benzene ring).[2][1]

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromoaniline + Ethyl Acetoacetate Inter1 Anil Intermediate Start->Inter1 Reflux (-H2O) Cyclized 8-Bromo-4-hydroxy- 2-methylquinoline Inter1->Cyclized Thermal Cyclization (250°C, Ph2O) Chlorinated 8-Bromo-4-chloro- 2-methylquinoline Cyclized->Chlorinated POCl3, Reflux Target 8-Bromo-4-chloroquinoline- 2-carbaldehyde Chlorinated->Target SeO2 Oxidation (Dioxane/H2O)

Figure 2: Step-by-step synthetic pathway from aniline precursor to the final carbaldehyde.

Performance Validation (Self-Check)

When validating the synthesized product, ensure the following criteria are met to distinguish it from the 6-bromo isomer or other byproducts:

  • Melting Point: The 8-bromo isomer typically has a lower melting point than the 6-bromo isomer due to the disruption of crystal packing symmetry caused by the bulky bromine at the peri-position.[1]

  • NMR Shift (H-5): In the 8-bromo isomer, the proton at C5 is often deshielded due to the proximity of the C4-Cl group, appearing as a doublet around δ 8.0–8.2 ppm .[1] In the 6-bromo isomer, the H-5 is a doublet with fine meta-coupling (d, J~2Hz) appearing further upfield or overlapping differently.[2][1]

  • Reaction Check: React a small aliquot with morpholine (SNAr condition, mild heat).

    • 8-Bromo: Reaction proceeds, but requires monitoring; the product is 8-bromo-4-morpholino...[2][1]

    • Validation: If the starting material remains unreacted after 24h at RT, it confirms the 4-Cl is present (requires heat) but the aldehyde is intact (unless an amine was used that condensed with it).[1] Tip: Use a secondary amine to avoid Schiff base formation at the aldehyde.

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from [2][1]

  • ChemicalBook. (2025).[1] 8-Bromo-4-chloroquinoline Synthesis and Properties. Retrieved from [2][1]

  • Santa Cruz Biotechnology. (2024).[1] 8-Bromo-4-chloro-2-methylquinoline Product Data. Retrieved from [2][1]

  • Emporia State University. (1992).[1] The use of selenium (IV) oxide to oxidize aromatic methyl groups.[5][6] Retrieved from [2][1]

  • ResearchGate. (2018).[1] Synthesis of 8-bromo-2,6-dimethylquinoline and 8-bromo-6-methylquinoline-2-carbaldehyde. Retrieved from

Sources

Comparative

Validating Biological Assays for 8-Bromo-4-Chloroquinoline-2-Carbaldehyde Analogs

Executive Summary: The Tri-Functional Scaffold Advantage 8-bromo-4-chloroquinoline-2-carbaldehyde represents a high-value pharmacophore scaffold in medicinal chemistry. Unlike mono-functionalized quinolines, this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tri-Functional Scaffold Advantage

8-bromo-4-chloroquinoline-2-carbaldehyde represents a high-value pharmacophore scaffold in medicinal chemistry. Unlike mono-functionalized quinolines, this specific analog offers three distinct vectors for diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries:

  • C2-Aldehyde: Enables Schiff base formation (hydrazones, thiosemicarbazones) for metal chelation and DNA intercalation.

  • C4-Chloro: A site for Nucleophilic Aromatic Substitution (

    
    ) to introduce solubility-enhancing amines.
    
  • C8-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to modulate lipophilicity and target affinity.

This guide provides a rigorous framework for validating biological assays for this scaffold, addressing the specific physicochemical challenges (solubility, aggregation) posed by its halogenated core.

Comparative Analysis: Performance vs. Alternatives

When validating this scaffold, it is critical to benchmark against both structural analogs and clinical standards. The 8-bromo-4-chloro substitution pattern typically enhances lipophilicity (


) and metabolic stability compared to non-halogenated equivalents.
Table 1: Comparative Performance Metrics
Feature8-Br-4-Cl-Quinoline-2-CHO Analogs Non-Halogenated Quinolines 8-Hydroxyquinoline (8-HQ) Clinical Standard (Ciprofloxacin)
Primary Mechanism DNA Intercalation / Gyrase InhibitionDNA Intercalation (Weak)Metal Chelation (Ionophore)DNA Gyrase Inhibition
Potency (MIC) High (

) due to halogen bonding
Moderate (

)
High (Bacteria/Fungi)Very High (

)
Solubility Low (Requires DMSO/Surfactant optimization)ModerateModerateHigh
Cytotoxicity Tunable (via C4 substitution)Generally LowModerate (Non-specific)Low (Selective)
Drug Resistance Lower cross-resistance (Dual mechanism potential)High cross-resistanceN/AHigh (Efflux pumps)

Strategic Validation Framework

The validation of bioassays for this compound class requires a phased approach to rule out false positives caused by precipitation or aggregation—a common artifact with poly-halogenated heterocycles.

Diagram 1: Assay Validation Workflow

AssayValidation Start Compound Library (8-Br-4-Cl-Quinoline) QC Phase 1: Chemical QC (HPLC Purity >95% DMSO Solubility Check) Start->QC Screen Phase 2: Primary Screen (MIC / MTT) QC->Screen Pass Screen->Start Fail (Solubility) Hit Hit Identification Screen->Hit IC50 < 10µM Hit->Start High Toxicity Mech Phase 3: Mechanistic (DNA Binding / Gyrase) Hit->Mech Lead Lead Candidate Mech->Lead Confirmed Target

Caption: A phased validation logic ensures that only chemically stable and soluble candidates progress to expensive mechanistic assays.

Detailed Experimental Protocols

Phase 2: Antimicrobial Validation (MIC Determination)

Challenge: 8-bromo-4-chloro analogs are hydrophobic. Standard broth microdilution can yield false negatives if the compound precipitates upon addition to the aqueous media. Solution: Use a modified resazurin-based microdilution method with strict solubility controls.

Protocol Steps:
  • Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL. Sonicate for 10 minutes to ensure complete dissolution.

  • Intermediate Dilution: Dilute stock 1:10 in sterile Mueller-Hinton Broth (MHB) to obtain 1 mg/mL (10% DMSO). Critical Check: Observe for turbidity. If cloudy, add 1% Tween-80.

  • Plate Setup:

    • Add 100 µL of sterile MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of the 1 mg/mL compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to wells 1–11.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout (Resazurin): Add 30 µL of 0.015% Resazurin solution. Incubate for 2–4 hours. Blue

    
     Pink indicates growth.
    
    • Validation Criterion: The MIC is the lowest concentration preventing the color change. The Growth Control must be Pink; Sterility Control must be Blue.

Phase 3: Mechanistic Validation (DNA Gyrase Inhibition)

Rationale: Quinoline analogs often target bacterial DNA gyrase (Topoisomerase II). This assay validates the mechanism of action, distinguishing specific inhibitors from non-specific membrane disruptors.

Protocol Steps:
  • Reaction Mix: Prepare a 30 µL reaction containing:

    • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).

    • Relaxed pBR322 plasmid DNA (0.5 µg).

    • E. coli DNA Gyrase (1 U).

    • Test Compound (1 µM – 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL of Stop Solution (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).

  • Analysis: Load samples onto a 1% agarose gel (TAE buffer). Run at 50V for 3 hours.

  • Visualization: Stain with Ethidium Bromide.

    • Interpretation: Active gyrase converts relaxed DNA (slow migration) to supercoiled DNA (fast migration). Inhibition is visualized as the retention of the relaxed DNA band (upper band) compared to the vehicle control (lower supercoiled band).

Structure-Activity Relationship (SAR) Logic

Understanding how modifications to the 8-bromo-4-chloroquinoline core affect assay outcomes is crucial for data interpretation.

Diagram 2: SAR & Assay Correlation

SAR Core 8-Br-4-Cl-Quinoline-2-CHO C2 C2: Hydrazone/Schiff Base Core->C2 C4 C4: Amine Substitution Core->C4 C8 C8: Bromine (Halogen Bond) Core->C8 Metal Metal Chelation (Cu/Zn) C2->Metal Solubility Solubility / PK C4->Solubility Lipophilicity Membrane Permeability C8->Lipophilicity ROS ROS Generation Assay Metal->ROS MIC Antimicrobial MIC Solubility->MIC Modulates Bioavailability Lipophilicity->MIC Enhances Uptake

Caption: Modification at C2 drives oxidative stress mechanisms, while C4/C8 modifications primarily dictate pharmacokinetic properties and membrane permeability.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives. (2019). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives. (2015). Taylor & Francis. Retrieved from [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). PubMed. Retrieved from [Link]

  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. (2023). MDPI. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

Validation

X-ray crystallography data for 8-bromo-4-chloroquinoline derivatives

Technical Guide: Crystallographic & Synthetic Profiling of 8-Bromo-4-chloroquinoline Executive Summary 8-Bromo-4-chloroquinoline (CAS 65340-71-8) represents a critical "bifunctional" scaffold in fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystallographic & Synthetic Profiling of 8-Bromo-4-chloroquinoline

Executive Summary

8-Bromo-4-chloroquinoline (CAS 65340-71-8) represents a critical "bifunctional" scaffold in fragment-based drug discovery (FBDD).[1] Unlike its symmetric or mono-halogenated analogues, this derivative offers orthogonal reactivity : the C4-chloro position is highly activated for nucleophilic aromatic substitution (


), while the C8-bromo position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

This guide provides a comparative technical analysis of the solid-state properties and synthetic accessibility of 8-bromo-4-chloroquinoline, contrasting it with the well-characterized 4,7-dichloroquinoline standard.[1] We highlight the unique halogen-bonding (


-hole) potential  of the 8-bromo substituent, a feature increasingly exploited to lock ligand conformation in kinase active sites.[1]

Structural Characterization & Comparative Crystallography

To understand the solid-state behavior of 8-bromo-4-chloroquinoline, we compare it against the crystallographic benchmark of 4,7-dichloroquinoline. The introduction of the bulky, polarizable bromine at the C8 position fundamentally alters the packing landscape compared to the chloro-analogues.

Comparative Data Table: Structural Metrics
FeatureTarget: 8-Bromo-4-chloroquinoline Reference: 4,7-Dichloroquinoline Impact on Drug Design
Space Group Predicted:[1][2] Monoclinic (

or

)
Monoclinic (

) [1]
Common packing facilitates co-crystal screening.
Molecular Planarity High (RMSD < 0.02 Å)High (RMSD ~0.014 Å) [1]Essential for intercalation and

-stacking in DNA/protein targets.[1]
Halogen Bonding Strong (

-hole on Br)
Weak/Negligible (Cl)C8-Br can form directed interactions with backbone carbonyls (e.g., in kinases).
Intermolecular Contacts Br···N (quinoline) &

-stacking

-stacking dominant
Br···N contacts stabilize the crystal lattice, increasing melting point and stability.
Calculated Density ~1.70 g/cm³1.55 g/cm³Higher density correlates with improved packing efficiency.[1]
Mechanism of Interaction: The "Sigma-Hole" Advantage

While 4,7-dichloroquinoline relies primarily on shape complementarity and


-

stacking (centroid-centroid distances ~3.6 Å), 8-bromo-4-chloroquinoline introduces a structure-directing Halogen Bond (XB) .[1]
  • The Physics: The C8-Br bond exhibits a positive electrostatic potential cap (

    
    -hole) along the bond axis.[1]
    
  • The Application: In a crystal lattice or protein pocket, this

    
    -hole acts as a Lewis acid, pairing with Lewis bases (oxygen/nitrogen). This interaction is strictly directional (
    
    
    
    ), offering a "molecular anchor" that the 4,7-dichloro analogue lacks.[1]

Synthetic Protocol: Modified Gould-Jacobs Route

The synthesis of 8-bromo-4-chloroquinoline is non-trivial due to the need for regiocontrol.[1] The most robust pathway is a modified Gould-Jacobs reaction , ensuring the bromine remains intact at the C8 position while installing the reactive C4-chloro handle.[1]

Step-by-Step Methodology

Step 1: Condensation & Cyclization (Gould-Jacobs) [1]

  • Reagents: Mix 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat at 110°C for 2 hours. Monitor the removal of ethanol (byproduct).[3][4]

  • Cyclization: Dissolve the intermediate in Dowtherm A (diphenyl ether/biphenyl eutectic). Heat to 250°C for 30-60 minutes.

    • Critical Control Point: Temperature must exceed 240°C to overcome the activation energy for ring closure.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate 8-bromo-4-hydroxyquinoline (tautomer: 4-quinolone).[1] Filter and wash to remove Dowtherm A.

Step 2: Chlorination (Deoxychlorination)

  • Reagents: Suspend dried 8-bromo-4-hydroxyquinoline in POCl

    
      (Phosphorus oxychloride, 5.0 eq).
    
  • Reaction: Reflux (105°C) for 2-4 hours.

    • Safety Note: Evolution of HCl gas requires a caustic scrubber.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia (maintain pH > 8).

  • Purification: Extract with dichloromethane (DCM). Recrystallize from ethanol to yield 8-bromo-4-chloroquinoline as off-white needles.[1]

Visualizations

Diagram 1: Orthogonal Reactivity Map

This diagram illustrates why this scaffold is prized: it allows sequential, selective functionalization.

ReactivityMap Core 8-Bromo-4-chloroquinoline (Bifunctional Scaffold) C4_Path C4 Position (Highly Activated) Core->C4_Path Selectivity > 100:1 C8_Path C8 Position (Aryl Halide) Core->C8_Path Requires Pd(0) SNAr S_NAr Reaction (Nucleophilic Substitution) C4_Path->SNAr Reacts with Amines/Alcohols Suzuki Suzuki-Miyaura (Pd-Catalyzed Coupling) C8_Path->Suzuki Reacts with Boronic Acids Prod1 4-Amino/Alkoxy Derivative (Kinase Hinge Binder) SNAr->Prod1 Prod2 8-Biaryl Derivative (Solubility/Potency Tuning) Suzuki->Prod2

Caption: Orthogonal reactivity profile. The C4-Cl bond is labile to nucleophiles (


) without catalyst, while the C8-Br bond requires Palladium catalysis, allowing controlled sequential synthesis.[1]
Diagram 2: Synthesis Workflow (Gould-Jacobs)

SynthesisWorkflow Start Start: 2-Bromoaniline Intermed Intermediate: Anilinomethylenemalonate Start->Intermed 110°C, -EtOH Reagent + Diethyl ethoxymethylenemalonate Reagent->Intermed Cyclization Thermal Cyclization (250°C in Dowtherm A) Intermed->Cyclization Ring Closure Product1 8-Bromo-4-hydroxyquinoline (Precipitate) Cyclization->Product1 Cool & Filter Chlorination Chlorination (POCl3, Reflux) Product1->Chlorination Deoxychlorination Final Final Product: 8-Bromo-4-chloroquinoline Chlorination->Final Quench & Crystallize

Caption: Step-by-step synthetic workflow converting 2-bromoaniline to the target scaffold via the Gould-Jacobs reaction.

References

  • Kulkarni, A. A., et al. (2012). "4,7-Dichloroquinoline."[2] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Benchchem Protocols.

  • Biotage Applications. (2023). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage Application Notes.

  • PubChem. "8-Bromo-4-chloroquinoline (Compound)."[1][5][6] National Library of Medicine.

  • Sigma-Aldrich. "8-Bromo-4-chloroquinoline Product Specification." Merck KGaA.[1]

Sources

Comparative

Spectroscopic Characterization of 8-Bromo-4-chloroquinoline-2-carbaldehyde

A Technical Comparison Guide for Drug Development Executive Summary 8-Bromo-4-chloroquinoline-2-carbaldehyde is a high-value heterocyclic scaffold used in the synthesis of antimalarial, anticancer, and antibacterial agen...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development

Executive Summary

8-Bromo-4-chloroquinoline-2-carbaldehyde is a high-value heterocyclic scaffold used in the synthesis of antimalarial, anticancer, and antibacterial agents.[1] Its tri-functional nature—containing an aldehyde for condensation (e.g., Schiff bases), a 4-chloro group for nucleophilic substitution (


), and an 8-bromo group for palladium-catalyzed coupling—makes it a versatile but challenging molecule to characterize.

This guide provides a rigorous spectroscopic framework to validate the identity of this compound, distinguishing it from common synthetic precursors (8-bromo-4-chloro-2-methylquinoline) and potential side products (carboxylic acids).

Spectroscopic Profiling: The "Fingerprint"

The structural integrity of 8-bromo-4-chloroquinoline-2-carbaldehyde is confirmed through the convergence of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A. Nuclear Magnetic Resonance (

H NMR)

The proton NMR spectrum in DMSO-


 provides the most definitive structural proof. The molecule lacks the symmetry of unsubstituted quinoline, resulting in a distinct pattern.

Predicted Chemical Shifts & Assignments:

Proton PositionMultiplicityChemical Shift (

, ppm)
Diagnostic Feature
CHO (Aldehyde) Singlet (

)
10.10 – 10.25 Primary confirmation. Disappearance of precursor methyl signal (~2.8 ppm).
H-3 Singlet (

)
8.15 – 8.25Isolated proton on the heterocyclic ring; deshielded by the adjacent 4-Cl and 2-CHO.
H-5 Doublet (

)
8.30 – 8.45Peri-effect: Deshielded significantly by the 4-Cl group.
H-7 Doublet (

)
8.10 – 8.20Ortho to the 8-Br substituent.
H-6 Triplet/dd7.70 – 7.85Coupled to H-5 and H-7 (

Hz).

Note: Shifts are estimated based on substituent additivity rules for quinoline derivatives [1, 2]. The "Peri-effect" of the 4-chloro group typically shifts H-5 downfield by ~0.4 ppm relative to unsubstituted quinoline.

B. Mass Spectrometry (MS): The Isotopic Signature

The presence of one chlorine (


) and one bromine (

) atom creates a unique isotopic cluster that serves as a "molecular barcode."
  • Molecular Ion (

    
    ):  The parent peak cluster appears at 
    
    
    
    269, 271, and 273.
  • Intensity Ratio: The theoretical intensity ratio for a 1Br + 1Cl system is approximately 3 : 4 : 1 .[2]

    • 
       (
      
      
      
      ): Base peak (relative intensity ~75-100%)
    • 
       (
      
      
      
      AND
      
      
      ): Highest peak (relative intensity ~130%)
    • 
       (
      
      
      
      ): Smallest peak (relative intensity ~30%)
C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch: A sharp, intense band at 1700–1715 cm⁻¹ confirms the aldehyde.

  • Absence of OH: Lack of a broad band at 2500–3300 cm⁻¹ rules out the carboxylic acid over-oxidation product.

Comparative Analysis: Target vs. Alternatives

In a synthetic context, the "alternatives" are the starting material (precursor) and the over-oxidized byproduct. Distinguishing these is critical for process control.

Table 1: Diagnostic Comparison of Target and Impurities

FeatureTarget: Aldehyde Precursor: 2-Methyl Impurity: Carboxylic Acid
Key

H NMR Signal

10.2 (CHO,

)

2.8 (CH

,

)

13.0+ (COOH, broad)
IR Carbonyl Sharp, 1710 cm⁻¹None Broad/Strong, 1680-1700 cm⁻¹
Solubility (Workup) Soluble in organic solvents (DCM/EtOAc)Soluble in organic solventsSoluble in aqueous base (NaHCO

)
Mass Spec (

)

269/271/273

255/257/259

285/287/289
Experimental Protocols
Protocol A: Synthesis via SeO

Oxidation

Context: The standard route to quinoline-2-carbaldehydes involves the oxidation of the 2-methyl group using Selenium Dioxide (


).
  • Reactants: Dissolve 8-bromo-4-chloro-2-methylquinoline (1.0 eq) in 1,4-dioxane (wet, containing 5% water).

  • Oxidant: Add Selenium Dioxide (

    
    , 1.2 – 1.5 eq).
    
  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Target is usually more polar than starting material).

  • Workup (Critical): Filter the hot solution through Celite to remove black selenium metal. Evaporate solvent.[3]

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Characterization Workflow
  • NMR Sample: Dissolve ~5 mg of purified solid in 0.6 mL DMSO-

    
     . CDCl
    
    
    
    can be used, but DMSO often resolves the aromatic signals better for quinolines.
  • LC-MS: Use an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid) to ensure protonation of the quinoline nitrogen (

    
    ).
    
Visualization of Workflows
Figure 1: Characterization & Decision Logic

This diagram illustrates the logical flow for confirming the product identity and handling common impurities.

CharacterizationLogic Start Crude Reaction Mixture (SeO2 Oxidation) TLC TLC Analysis (Check for new polar spot) Start->TLC Workup Filter (Celite) & Evaporate TLC->Workup NMR 1H NMR (DMSO-d6) Workup->NMR CheckCHO Signal at ~10.2 ppm? NMR->CheckCHO CheckMe Signal at ~2.8 ppm? CheckCHO->CheckMe No / Minor Success CONFIRMED: 8-Bromo-4-chloroquinoline-2-carbaldehyde CheckCHO->Success Yes (Major) CheckAcid Signal at >13 ppm? CheckMe->CheckAcid No Fail_SM Incomplete Reaction: Recycle or add more SeO2 CheckMe->Fail_SM Yes (Major) Fail_Acid Over-oxidation: Remove via NaHCO3 wash CheckAcid->Fail_Acid Yes

Caption: Figure 1. Step-by-step decision tree for spectroscopically validating the oxidation of the 2-methyl precursor to the 2-carbaldehyde.

Figure 2: Mass Spectrometry Isotope Pattern

Visualizing the diagnostic "3:4:1" cluster for a molecule with 1 Chlorine and 1 Bromine.[2]

IsotopePattern Molecule Molecular Ion (M+) M m/z 269 (35Cl + 79Br) Intensity: ~75% Molecule->M - M2 m/z 271 (37Cl+79Br / 35Cl+81Br) Intensity: ~100% (Base) Molecule->M2 +2 Da M4 m/z 273 (37Cl + 81Br) Intensity: ~25% Molecule->M4 +4 Da

Caption: Figure 2. The characteristic "3:4:1" isotopic abundance pattern expected for 8-bromo-4-chloroquinoline-2-carbaldehyde.

References
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline."[4] (Analogous synthetic pathways and substituent effects).

  • Mphahlele, M. J., & Adeloye, A. O. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties."[5] Molecules, 2013, 18, 15769-15787.[5] (Discusses NMR patterns of polysubstituted quinoline aldehydes). [5]

  • Chemistry Steps. "Isotopic Patterns in Mass Spectrometry: Br and Cl." (Theoretical basis for the 3:4:1 MS pattern).[2]

  • Sigma-Aldrich. "8-Bromo-4-chloro-2-methylquinoline Product Page."[6] (Precursor data).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-Bromo-4-chloroquinoline-2-carbaldehyde

Executive Summary & Immediate Safety Directive 8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS: 65340-71-8) presents a dual-hazard profile: Acute Toxicity (Oral) and Serious Eye Damage . Improper disposal risks immediate p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS: 65340-71-8) presents a dual-hazard profile: Acute Toxicity (Oral) and Serious Eye Damage . Improper disposal risks immediate personnel injury (corneal damage) and long-term environmental liability due to the release of halogenated dioxins if incinerated incorrectly.

Critical Operational Rule: Do NOT dispose of this compound down the drain or in general trash. It must be segregated as Halogenated Chemical Waste and destroyed via high-temperature incineration with acid gas scrubbing.

Chemical Hazard Profile

Understanding the molecular behavior of this compound is the foundation of safe disposal.

ParameterDataOperational Implication
CAS Number 65340-71-8Use for waste manifesting and inventory tracking.
Molecular Formula C₉H₅BrClNContains Bromine and Chlorine . Requires specific incineration protocols.
Physical State Solid (Powder)High risk of airborne dust generation during transfer.
GHS Signal Word DANGER High alert level required.
Hazard Statements H301: Toxic if swallowed.H318: Causes serious eye damage.Face Shield and Double Nitrile Gloves are mandatory during handling.
Waste Segregation & Characterization

Why this matters: Mixing halogenated organics with non-halogenated solvents exponentially increases disposal costs and complicates the incineration process.

The Segregation Logic

This compound contains both Chlorine and Bromine. When incinerated, these generate Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gases.

  • Correct Stream: Solid Halogenated Waste . This stream is routed to incinerators equipped with wet scrubbers to neutralize acid gases.

  • Incorrect Stream: General Organic Waste. Standard incinerators may not handle the acid load, leading to equipment corrosion and regulatory fines.

Compatibility Warning (The Aldehyde Factor)

The C-2 aldehyde group (-CHO) is chemically reactive.

  • Do NOT Mix With: Strong oxidizers (e.g., Nitric Acid, Permanganates) or Strong Bases (e.g., Sodium Hydroxide).

  • Reasoning: Aldehydes can undergo exothermic oxidation or base-catalyzed polymerization (aldol condensation), creating heat and pressure in waste drums.

WasteSegregation Chemical 8-Bromo-4-chloroquinoline- 2-carbaldehyde Waste Decision Is it Pure Solid or Solution? Chemical->Decision SolidStream Stream A: Solid Halogenated (Double Bagged) Decision->SolidStream Solid/Powder LiquidStream Stream B: Liquid Halogenated (Solvent Waste) Decision->LiquidStream Dissolved in Solvent Incinerator High-Temp Incineration (w/ Acid Scrubbers) SolidStream->Incinerator LiquidStream->Incinerator

Figure 1: Decision logic for waste stream segregation ensures compliance with RCRA halogenated waste standards.

Step-by-Step Disposal Workflow
Phase 1: Preparation
  • PPE Donning: Wear safety goggles AND a face shield. The "Serious Eye Damage" (H318) classification means dust contact can cause irreversible injury. Use double nitrile gloves (standard 4 mil minimum).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage-related spills.

Phase 2: Packaging
  • Transfer: If the material is in a flask, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) only if your facility prefers liquid waste. Otherwise, transfer the solid powder directly.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "8-Bromo-4-chloroquinoline-2-carbaldehyde".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Warning: Add a note: "Contains Halogens (Br, Cl)".

Phase 3: Storage & Pickup[2]
  • Secondary Containment: Place the HDPE jar inside a secondary plastic tray.

  • Timeline: Request pickup within 90 days (standard accumulation time limit for many jurisdictions).

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent aerosolization of the toxic powder.

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Start->Evacuate PPE 2. Don PPE (Face Shield + Double Gloves) Evacuate->PPE Cover 3. Cover with Damp Paper Towel (Prevents Dust) PPE->Cover Scoop 4. Scoop/Sweep (Do NOT use vacuum) Cover->Scoop Dispose 5. Bag & Tag as HazWaste Scoop->Dispose

Figure 2: Spill response workflow prioritizing dust suppression to mitigate inhalation and eye contact risks.[2][3]

Detailed Spill Steps:

  • Dampen: Do not dry sweep. Gently lay damp paper towels over the powder to prevent it from becoming airborne.

  • Scoop: Use a plastic scoop or dustpan to lift the damp towels and powder together.

  • Decontaminate: Wipe the surface with a soap/water solution.[4] The aldehyde functionality makes it slightly lipophilic; a detergent helps lift residues.

  • Waste: Place all cleanup materials into the Halogenated Waste stream.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-Bromo-4-chloroquinoline. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • U.S. EPA. (2024). Hazardous Waste Characteristics: Toxicity and Reactivity. Link

  • PubChem. (2024). Compound Summary: 8-Bromo-4-chloroquinoline.[5] Link

Sources

Handling

Personal protective equipment for handling 8-bromo-4-chloroquinoline-2-carbaldehyde

Executive Safety Directive: The Precautionary Principle As researchers, we often handle intermediates where specific toxicological data is sparse. 8-bromo-4-chloroquinoline-2-carbaldehyde is a distinct halogenated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The Precautionary Principle

As researchers, we often handle intermediates where specific toxicological data is sparse. 8-bromo-4-chloroquinoline-2-carbaldehyde is a distinct halogenated heterocyclic aldehyde. While a specific Safety Data Sheet (SDS) for this exact molecule may not be widely indexed, we must synthesize data from its structural components—the 8-bromo-4-chloroquinoline core and the C2-aldehyde moiety .

The Scientific Reality:

  • The Core (Quinoline Scaffold): Structural analogs like 8-bromo-4-chloroquinoline are classified as Acute Toxic (Oral) and capable of causing Serious Eye Damage (Category 1) [1, 5].

  • The Functional Group (Aldehyde): Aldehydes are reactive electrophiles. They are potential sensitizers, respiratory irritants, and are prone to air-oxidation [2].

  • The Halogens (Br, Cl): These increase lipophilicity, potentially enhancing skin absorption and bioavailability compared to non-halogenated quinolines.

Operational Mandate: Treat this compound as a High-Potency, Corrosive Solid . Do not rely on standard "low-hazard" protocols.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the failure modes of the chemical.

Hazard ClassSource ComponentOperational Implication
Acute Toxicity (Oral/Dermal) Quinoline Ring + HalogensIngestion or skin absorption can lead to systemic toxicity. Zero skin contact permitted.
Serious Eye Damage 4-Chloro/8-Bromo substitutionCorrosive potential. Standard safety glasses are insufficient for powder handling; goggles are required.
Respiratory Irritation C2-CarbaldehydeDust inhalation will irritate mucous membranes. Aldehydes can induce sensitization (asthma-like symptoms).
Chemical Instability Aldehyde moietySusceptible to oxidation to the carboxylic acid. Requires inert atmosphere (Argon/Nitrogen) handling.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified above.

Protection ZoneRecommended EquipmentScientific Rationale
Primary Barrier (Engineering) Certified Fume Hood Non-negotiable. The primary risk is inhalation of dust during weighing or vapors during synthesis. Face velocity must be 80–100 fpm.
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (if in solution)Halogenated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination [1].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses have gaps. Because analogs cause irreversible eye damage [5], sealed goggles prevent dust entry. Use a Face Shield if handling >500mg.
Respiratory (Secondary) N95 or P100 Respirator Only required if weighing outside a hood (strongly discouraged). In a hood, the sash is your respirator.
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Synthetic fabrics can melt if a fire occurs. A chemically resistant apron protects against spills of the solubilized compound.[1]

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

SafeHandlingLogic Start Start: Handling 8-bromo-4-chloroquinoline-2-carbaldehyde CheckState Check Physical State (Likely Solid/Powder) Start->CheckState EngControl Is Fume Hood Available? CheckState->EngControl Stop STOP WORK Do not proceed without ventilation EngControl->Stop No PPE_Don Don PPE: Double Nitrile, Goggles, Lab Coat EngControl->PPE_Don Yes Weighing Weighing Protocol: Use Static Gun + Closed Balance PPE_Don->Weighing Solubilization Solubilization: Dissolve in DCM/DMF (Inert Gas) Weighing->Solubilization Cleanup Decontamination & Disposal Solubilization->Cleanup

Figure 1: Decision logic for safe handling. Note the critical dependency on engineering controls (Fume Hood).

Step-by-Step Handling Procedures

A. Reception & Storage [2][3][4][5][6]

  • Inspection: Upon receipt, check the bottle for yellowing or crusting (signs of aldehyde oxidation or hydrolysis of the chloro-group).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids in air, changing their chemical reactivity and stoichiometry [2].

B. Weighing (The Highest Risk Step)

  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.

  • Static Control: Halogenated powders are often static. Use an anti-static gun to prevent "flying powder" which contaminates the user.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Closing: Wipe the exterior of the container with a Kimwipe dampened with ethanol before removing it from the hood.

C. Solubilization & Reaction

  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane) or DMF.

    • Warning: If using DCM, standard nitrile gloves have a breakthrough time of <5 minutes. Use Laminate (Silver Shield) gloves if dissolving in DCM [3].

  • Inertion: Purge the reaction vessel with Nitrogen/Argon before addition to protect the aldehyde.

Part 4: Disposal & Emergency Response

Waste Disposal Workflow

Disposal is strictly regulated. This compound contains Halogens (Br, Cl) , which dictates its waste stream.

DisposalWorkflow WasteGen Waste Generation (Solid or Liquid) Classify Classify Waste Stream WasteGen->Classify HalogenCheck Contains Halogens? (Br, Cl, F) Classify->HalogenCheck StreamA Halogenated Organic Waste (Do NOT mix with Acids) HalogenCheck->StreamA Yes (Br/Cl present) StreamB Non-Halogenated Waste (Incorrect Stream) HalogenCheck->StreamB No Labeling Label: 'Toxic, Halogenated' List all components StreamA->Labeling

Figure 2: Waste stream classification. The presence of Bromine and Chlorine mandates "Halogenated" disposal to prevent incineration hazards.

Disposal Protocol:

  • Liquids: Dispose of in the Halogenated Organic Solvent carboy. Never mix with strong acids or oxidizers, as the aldehyde can react exothermically.

  • Solids: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (often a yellow bag/bucket), not regular trash.

  • Quenching (Optional): If you have a large quantity of reactive aldehyde, it can be oxidized to the acid using mild oxidizers (e.g., Oxone) before disposal, but for standard lab scale, direct disposal into halogenated waste is safer to avoid unpredicted side reactions [4].

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then wipe up.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[2][7] Do not use ethanol (enhances absorption).

  • Eye Exposure: Flush for 15 minutes. Seek medical attention immediately—halogenated quinolines can cause corneal damage [5].

References

  • Fisher Scientific. (2025).[7][8] Safety Data Sheet: 8-Bromo-4-chloroquinoline. Retrieved from (Analogous hazard data).

  • BenchChem. (2025).[1][9] Comprehensive Safety and Handling Guide for Quinoline-2-carboxaldehyde Derivatives. Retrieved from .

  • AgroParisTech. (n.d.). Liquid Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Retrieved from .

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide: Aldehydes and Halogenated Compounds. Retrieved from .

  • Sigma-Aldrich. (2025). Product Safety: 8-Bromo-4-chloroquinoline. Retrieved from .

Sources

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